Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJBKRLYHYJMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502718 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72752-80-8 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This document provides a comprehensive overview of the known basic properties of this compound, alongside generalized experimental protocols and logical workflows relevant to its synthesis, characterization, and potential biological evaluation. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide consolidates available information and presents standard methodologies applicable to this class of compounds.
Core Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while computational data is available, some experimental physical properties such as melting and boiling points have not been widely reported.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | PubChem[3] |
| CAS Number | 72752-80-8 | Sigma-Aldrich[4] |
| Molecular Formula | C₉H₇NO₄ | PubChem[3] |
| Molecular Weight | 193.16 g/mol | PubChem[3], Sigma-Aldrich[4] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | PubChem[3] |
| InChI Key | FUJBKRLYHYJMNF-UHFFFAOYSA-N | PubChem[3] |
| Physical Form | Solid (predicted) | Sigma-Aldrich[4] |
| Flash Point | 216 °C | Biosynth[5] |
| Melting Point | Not available | |
| Boiling Point | Not available |
| Solubility | Not available | |
Chemical Structure
The molecular structure of this compound features a fused bicyclic system consisting of a benzene ring and an oxazolone ring, with a methyl carboxylate group attached at the 6-position of the benzoxazole core.
References
An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS: 72752-80-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, also identified as CBP007, is a small molecule belonging to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, with a particular focus on its role as a putative inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein, a key regulator of cellular senescence and oncogenesis. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . Its chemical structure and key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 72752-80-8 |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | CBP007 |
| Appearance | Solid |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 |
| InChI | InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |
Synthesis
General Experimental Protocol for the Synthesis of Benzoxazolone-6-carboxylates
A potential synthetic pathway for this compound would likely involve the reaction of methyl 3-amino-4-hydroxybenzoate with a suitable carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), in an appropriate solvent.
Materials:
-
Methyl 3-amino-4-hydroxybenzoate
-
Carbonyldiimidazole (CDI) or Triphosgene
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (optional, as a base)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A solution of methyl 3-amino-4-hydroxybenzoate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Carbonylating Agent: Carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for this compound.
| Spectroscopic Data | Values |
| ¹H NMR | Expected signals would include a singlet for the methyl ester protons, and distinct aromatic protons on the benzoxazole ring. |
| ¹³C NMR | Expected signals would include peaks for the carbonyl carbons (ester and cyclic carbamate), the methyl carbon of the ester, and the aromatic carbons. |
| Mass Spectrometry (MS) | m/z: 193.04 (M+), 194.04 (M+H)⁺ |
| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching (ester and carbamate), and aromatic C-H stretching are expected. |
Biological Activity and Mechanism of Action
The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound, also known as CBP007, has been identified as a potential inhibitor of the Polycomb group protein BMI-1.
The Role of BMI-1 in Cancer
BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic gene silencing.[1] It is essential for the self-renewal of stem cells. Overexpression of BMI-1 is observed in a variety of human cancers and is associated with poor prognosis. BMI-1 contributes to oncogenesis by repressing the expression of tumor suppressor genes, most notably the Ink4a/Arf locus. This locus encodes for two key tumor suppressors: p16INK4a and p14ARF (p19ARF in mice).
-
p16INK4a is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting these kinases, p16INK4a prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inducing cell cycle arrest in the G1 phase.
-
p14ARF acts by inhibiting the E3 ubiquitin ligase MDM2, which leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence.
By repressing the Ink4a/Arf locus, BMI-1 effectively removes these critical brakes on cell proliferation, contributing to uncontrolled cell growth and tumor development.
Putative Mechanism of Action of this compound (CBP007)
As a putative inhibitor of BMI-1, this compound (CBP007) is hypothesized to interfere with the function of the PRC1 complex. By inhibiting BMI-1, CBP007 would lead to the de-repression of the Ink4a/Arf locus, resulting in the upregulation of p16INK4a and p14ARF. This, in turn, would activate the Rb and p53 tumor suppressor pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of BMI-1 and its Inhibition by CBP007
Caption: Putative mechanism of action of CBP007 on the BMI-1 signaling pathway.
Experimental Workflows
The identification and characterization of small molecule inhibitors of protein-protein interactions, such as the inhibition of BMI-1, typically follow a multi-step experimental workflow.
Hypothetical Experimental Workflow for the Identification of CBP007 as a BMI-1 Inhibitor
Caption: A generalized workflow for the discovery and validation of a BMI-1 inhibitor.
Conclusion
This compound (CBP007) represents a promising chemical scaffold for the development of novel anticancer therapeutics. Its potential to inhibit the epigenetic regulator BMI-1 provides a clear mechanistic rationale for its further investigation. This technical guide has summarized the available information on this compound and provided a framework for its synthesis and biological evaluation. Further studies are warranted to elucidate the precise mechanism of action, determine its potency and selectivity, and evaluate its therapeutic potential in preclinical models of cancer. The detailed protocols and visualizations provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology.
References
An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a molecule of interest within the broader class of benzoxazolones known for their diverse biological activities. This document details the molecule's chemical structure, properties, and a proposed synthetic pathway, including a detailed experimental protocol. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide compiles available information and provides predicted spectroscopic data based on analogous structures. Furthermore, it discusses the potential biological significance of this compound class and outlines a general workflow for its biological evaluation.
Molecular Structure and Chemical Properties
This compound is a heterocyclic organic compound with the chemical formula C₉H₇NO₄.[1][2] It features a fused bicyclic system consisting of a benzene ring and an oxazolone ring, with a methyl carboxylate group attached to the benzene ring at position 6.
Table 1: Chemical and Physical Properties [1][2]
| Property | Value |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate |
| CAS Number | 72752-80-8 |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 |
| Form | Solid |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. |
Synthesis
A plausible and efficient synthetic route to this compound involves the cyclization of methyl 4-amino-3-hydroxybenzoate using a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI). This method is a common and effective way to form the 2-oxobenzoxazole core.
Proposed Synthetic Pathway
The synthesis begins with the commercially available methyl 4-amino-3-hydroxybenzoate. The amino and hydroxyl groups of this precursor are positioned ortho to each other, making them ideal for intramolecular cyclization. The reaction with a carbonylating agent like triphosgene in the presence of a base will form the desired benzoxazolone ring system.
Caption: Proposed synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure based on general methods for the synthesis of benzoxazolones.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate (1.0 eq)
-
Triphosgene (0.4 eq) or 1,1'-Carbonyldiimidazole (1.1 eq)
-
Triethylamine (2.2 eq) or Pyridine (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-amino-3-hydroxybenzoate in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (triethylamine or pyridine) to the stirred solution.
-
In a separate flask, prepare a solution of the phosgene equivalent (triphosgene or CDI) in the same anhydrous solvent.
-
Add the phosgene equivalent solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Shifts |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.0-12.0 (s, 1H, NH), 7.7-7.9 (m, 2H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O, ester), 154 (C=O, cyclic carbamate), 143, 132 (quaternary Ar-C), 125, 115, 110 (Ar-CH), 52 (OCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1750 (C=O stretch, cyclic carbamate), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic) |
| Mass Spec. (EI) | m/z (%) = 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-COOCH₃]⁺) |
Biological Activity and Potential Applications
The benzoxazolone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The specific substitutions on the benzoxazolone ring system play a crucial role in determining the biological activity and target specificity.
While no specific biological studies have been published for this compound, its structural similarity to other biologically active benzoxazolones suggests it could be a valuable candidate for screening in various drug discovery programs. For instance, derivatives of 2-oxo-3H-benzoxazole have shown potent analgesic and anti-inflammatory activity, often linked to the inhibition of prostaglandin synthesis.[3] Furthermore, some benzoxazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and various kinases.
Proposed Biological Evaluation Workflow
A general workflow for the initial biological evaluation of this compound would involve a series of in vitro assays to identify potential therapeutic areas.
Caption: A general workflow for biological screening.
Conclusion
This compound represents an interesting chemical entity within the pharmacologically significant class of benzoxazolones. This guide has provided a detailed overview of its structure, properties, and a feasible synthetic route. While specific experimental and biological data for this particular molecule remain to be published, the information compiled herein, based on established chemical principles and data from related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring its potential. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 72752-80-8 | XCA75280 [biosynth.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and IUPAC Nomenclature
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The formal IUPAC name for this compound is methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate .[1] It is also commonly referred to as methyl 2,3-dihydro-2-oxo-1,3-benzoxazole-6-carboxylate. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [1][2] |
| Molecular Weight | 193.16 g/mol | [1][2] |
| CAS Number | 72752-80-8 | [1][2] |
| Appearance | White to off-white powder | |
| Melting Point | 248-252 °C | |
| Boiling Point | 422.5±35.0 °C (Predicted) | |
| Flash Point | 216 °C | [2] |
| Solubility | Soluble in DMSO and Methanol | |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | [2] |
| InChI | InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common method involves the cyclization of a substituted aminophenol with a carbonylating agent.
Example Synthetic Protocol:
A general and efficient method for the synthesis of 2(3H)-benzoxazolones involves the reaction of 2-aminophenols with carbonyl-containing reagents. For the synthesis of the title compound, a suitable starting material would be methyl 3-amino-4-hydroxybenzoate.
Experimental Workflow for Synthesis:
Caption: General synthesis workflow for the target compound.
Detailed Experimental Steps:
-
Reaction Setup: To a solution of methyl 3-amino-4-hydroxybenzoate (1 equivalent) in an appropriate anhydrous solvent such as toluene or THF, a suitable base (e.g., triethylamine, 1.1 equivalents) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Carbonylating Agent: A carbonylating agent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (CDI, 1.1 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-6 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Biological Activities and Potential Applications
The benzoxazole nucleus is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological properties.[3][4] Derivatives of 2-oxo-3H-benzoxazole have been reported to possess analgesic, anti-inflammatory, antibacterial, antifungal, and anticancer activities.[3][4][5]
Specifically, substitutions at the 6-position of the 2-oxo-3H-benzoxazole ring have been shown to be favorable for analgesic and anti-inflammatory activities.[3] The carboxylate group at the 6-position of the title compound makes it a valuable intermediate for the synthesis of a library of derivatives with potentially enhanced biological profiles. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other functional groups.
While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other active benzoxazolones suggests its potential as a scaffold in drug discovery programs.
Potential Signaling Pathway Involvement:
The anti-inflammatory effects of some 2-oxo-3H-benzoxazole derivatives have been attributed to the inhibition of prostaglandin synthesis.[3] This suggests a potential interaction with the cyclooxygenase (COX) pathway.
Caption: Potential inhibition of the COX pathway by derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable heterocyclic compound with a confirmed IUPAC name of methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate. Its benzoxazolone core is a privileged scaffold in medicinal chemistry. While detailed biological studies on this specific molecule are limited, its structural features suggest it is a promising starting material for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic research. The synthetic protocols outlined provide a basis for its preparation and further derivatization in drug discovery and development programs.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in pharmaceutical and materials science. This document details the synthesis of the immediate precursor, methyl 4-amino-3-hydroxybenzoate, and its subsequent cyclization to the target molecule. Experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory application.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the key precursor, methyl 4-amino-3-hydroxybenzoate. The second stage is the cyclization of this precursor to form the desired benzoxazolone ring system.
An In-Depth Technical Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the primary synthetic routes, starting materials, experimental protocols, and quantitative data to support research and development activities.
Introduction
This compound is a member of the benzoxazolone family, a class of compounds recognized for their diverse pharmacological activities. The benzoxazolone core is a privileged structure in drug discovery, and its derivatives have been investigated for various therapeutic applications. This guide focuses on the chemical synthesis of the 6-methoxycarbonyl substituted derivative, providing a foundation for further derivatization and biological evaluation.
Synthetic Pathway Overview
The most common and practical synthetic approach to this compound involves a two-step process commencing from commercially available starting materials. The overall transformation is outlined below:
-
Esterification: The synthesis begins with the esterification of 3-amino-4-hydroxybenzoic acid to its corresponding methyl ester, methyl 3-amino-4-hydroxybenzoate. This step is crucial for protecting the carboxylic acid functionality and facilitating the subsequent cyclization.
-
Cyclization: The key benzoxazolone ring system is then formed via an intramolecular cyclization of methyl 3-amino-4-hydroxybenzoate. This is typically achieved using a carbonylating agent such as carbonyldiimidazole (CDI) or a phosgene equivalent.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Intermediate)
This Fischer esterification is a standard procedure for converting a carboxylic acid to its methyl ester.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Acid Catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂))
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-amino-4-hydroxybenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added dropwise.
-
The reaction mixture is heated at reflux temperature overnight.
-
After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude methyl 3-amino-4-hydroxybenzoate can be purified by silica gel column chromatography or recrystallization.
Step 2: Synthesis of this compound (Final Product)
The cyclization of the aminophenol intermediate is efficiently achieved using carbonyldiimidazole (CDI).
Materials:
-
Methyl 3-amino-4-hydroxybenzoate
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Procedure:
-
A solution of methyl 3-amino-4-hydroxybenzoate is prepared in an anhydrous aprotic solvent such as THF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, 1,1'-carbonyldiimidazole (typically 1.1 to 1.5 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is typically purified by silica gel column chromatography to afford the pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | Off-white to tan powder | ~210 (decomposes) |
| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | White to off-white solid | 141-143 |
| This compound | C₉H₇NO₄ | 193.16 | Solid | Not reported |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |
| Esterification of 3-Amino-4-hydroxybenzoic acid | MeOH, H₂SO₄ (cat.) | Methanol | Overnight | > 90 |
| Cyclization of Methyl 3-amino-4-hydroxybenzoate to the final product | 1,1'-Carbonyldiimidazole (CDI) | THF/MeCN | Several hours | 70-80 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described two-step synthetic route is robust and employs readily available starting materials and reagents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient production of this key benzoxazolone derivative for further investigation.
An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a plausible synthetic pathway with a detailed experimental protocol, and an overview of the biological potential of the broader benzoxazolone class. While specific biological data for this exact compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its synthesis and further investigation.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 193.16 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate[2] |
| CAS Number | 72752-80-8 |
| Molecular Formula | C₉H₇NO₄[2] |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 |
| InChI Key | FUJBKRLYHYJMNF-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 193.16 g/mol [2] |
| Physical Form | Solid |
| Flash Point | 216 °C |
Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-hydroxy-3-nitrobenzoic acid. The first step is the reduction of the nitro group and esterification of the carboxylic acid to yield methyl 4-amino-3-hydroxybenzoate. The second step is the cyclization of this intermediate using a phosgene equivalent, such as triphosgene, to form the benzoxazolone ring.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate
This procedure is adapted from a known method for the synthesis of the isomeric methyl 3-amino-4-hydroxybenzoate.[3]
-
Materials: 4-hydroxy-3-nitrobenzoic acid, Methanol (anhydrous), Palladium on carbon (10%), Hydrogen gas.
-
Procedure:
-
To a solution of 4-hydroxy-3-nitrobenzoic acid (e.g., 5.00 g) in anhydrous methanol (e.g., 130 mL), add 10% Palladium on carbon (e.g., 10 mol%).[3]
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for a designated time (e.g., 1 hour or until TLC indicates completion).[3]
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield methyl 4-amino-3-hydroxybenzoate. The product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
This protocol is a generalized procedure for the cyclization of o-aminophenols using triphosgene.[4]
-
Materials: Methyl 4-amino-3-hydroxybenzoate, Dichloromethane (anhydrous), Saturated aqueous sodium bicarbonate, Triphosgene.
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve methyl 4-amino-3-hydroxybenzoate in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate.[4]
-
Cool the mixture in an ice bath.
-
With vigorous stirring, add triphosgene (approximately 0.33 equivalents relative to the amine) in a single portion.[4]
-
Continue stirring in the ice bath for a set period (e.g., 15-30 minutes) and monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography.
-
Synthesis Workflow
Caption: Synthetic pathway for the target compound.
Spectral Data (Predicted and Analog-Based)
Table 3: Predicted ¹H and ¹³C NMR Data
| Data Type | Predicted Chemical Shifts (ppm) |
| ¹H NMR | Aromatic Protons: δ 7.0-8.0 (m, 3H), Methyl Protons (-OCH₃): δ 3.8-4.0 (s, 3H), Amide Proton (-NH): δ 10.0-12.0 (br s, 1H) |
| ¹³C NMR | Carbonyl (Ester): δ 165-170, Carbonyl (Amide): δ 150-155, Aromatic Carbons: δ 110-150, Methyl Carbon (-OCH₃): δ 50-55 |
Biological Activity and Potential Applications
The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These include actions as enzyme inhibitors and modulators of various signaling pathways.
Enzyme Inhibition
Derivatives of the benzoxazole and benzoxazolone classes have been reported to inhibit a variety of enzymes. For instance, certain 2-aryl-6-carboxamide benzoxazole derivatives have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[6] Other studies have demonstrated that benzoxazolone derivatives can act as inhibitors of acid ceramidase, an enzyme implicated in certain lysosomal storage disorders.[7] While the specific inhibitory profile of this compound has not been reported, its structural similarity to known enzyme inhibitors suggests it could be a candidate for screening against various enzymatic targets.
Signaling Pathways
The diverse biological effects of benzoxazolone derivatives suggest their interaction with multiple signaling pathways. For example, some analogs have been investigated as tyrosine kinase inhibitors, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[8] Given the importance of kinase signaling in cancer and other diseases, this compound could be a valuable tool compound for exploring the modulation of these pathways.
Logical Relationship of Benzoxazolone Activity
Caption: Potential biological activities of benzoxazolones.
Conclusion
This compound is a readily synthesizable compound belonging to the pharmacologically significant benzoxazolone class. While specific biological data for this molecule is currently sparse in the public domain, its structural features suggest potential for further investigation as a modulator of various enzymes and signaling pathways. The synthetic protocol and foundational information provided in this guide are intended to facilitate future research into the biological properties and therapeutic potential of this and related compounds. Further screening and mechanistic studies are warranted to fully elucidate its pharmacological profile.
References
- 1. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" chemical suppliers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, with the CAS Number 72752-80-8, is a heterocyclic organic compound belonging to the benzoxazolone family. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. This technical guide provides a comprehensive overview of the available chemical data, suppliers, synthesis protocols, and reported biological activities of this specific molecule.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not consistently available from commercial suppliers, the following table summarizes key computed and reported properties. Researchers should note that some suppliers, such as Sigma-Aldrich, explicitly state that they do not perform analytical testing on this product, and thus, experimental validation of these properties is recommended.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem |
| Molecular Weight | 193.16 g/mol | PubChem |
| CAS Number | 72752-80-8 | PubChem |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | PubChem |
| Appearance | Solid (predicted) | Sigma-Aldrich[1] |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Purity | Not specified by major suppliers | N/A |
Chemical Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers. It is advisable to contact the suppliers directly to obtain the latest product specifications and availability.
| Supplier | Product Number | Notes |
| Sigma-Aldrich | KOB0033 | Sold as part of a collection of unique chemicals; analytical data not collected by the supplier.[1] |
| Biosynth | XCA75280 | - |
| BenchChem | - | - |
| Ambeed | - | - |
| Echemi (various) | - | A platform with multiple listed suppliers. |
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound has been described in the patent literature (CA2849868A1).[2] The protocol involves the cyclization of a substituted aminophenol using a carbonylating agent.
Reactants:
-
Methyl 4-amino-3-hydroxybenzoate (Intermediate 75)
-
Carbonyl diimidazole (CDI)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
1N aqueous Hydrochloric acid (HCl)
Procedure:
-
A solution of methyl 4-amino-3-hydroxybenzoate (1.06 g, 6.34 mmol) in THF (13.5 mL) is prepared.
-
Carbonyl diimidazole (1.88 g, 11.6 mmol) is added to the solution.
-
The reaction mixture is heated to reflux temperature for 24 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between dichloromethane and a 1N aqueous HCl solution.
-
The organic layer is separated, dried, and concentrated to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity
The biological activities of the broader benzoxazolone class of compounds are well-documented, with many derivatives exhibiting analgesic, anti-inflammatory, antimicrobial, and anticancer properties. Specific research on this compound is more limited; however, some studies and chemical databases have pointed towards its potential bioactivity.
Antimicrobial and Anticancer Potential
Several sources suggest that this compound has been investigated for its antimicrobial and anticancer properties.[3][4] One study involving the analysis of a methanolic extract of Helianthemum lippii identified this compound as a constituent.[5][6] The overall extract displayed a range of biological activities, including antimicrobial, antifungal, and anticancer effects, though the activity of the isolated compound was not individually assessed in this particular study.[5][6] Another source indicates that this compound has shown promising anticancer and antimicrobial activity.[3] Further dedicated studies are required to fully elucidate the specific biological mechanisms and therapeutic potential of this molecule.
The following diagram illustrates the potential logical relationship between the chemical class and its reported biological activities.
Caption: Logical relationship of reported biological activities.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily available research chemical with potential applications in drug discovery, particularly in the areas of antimicrobial and anticancer research. While detailed experimental data on its physical properties are sparse, a synthesis protocol has been reported. Further investigation into its specific biological activities and mechanisms of action is warranted to fully understand its therapeutic potential. Researchers are encouraged to perform their own analytical characterization of the compound upon acquisition.
References
- 1. 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CA2849868A1 - New cyclohexylamine derivatives having .beta.2 adrenergic agonist and m3 muscarinic antagonist activities - Google Patents [patents.google.com]
- 3. 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | 154780-52-6 | Benchchem [benchchem.com]
- 4. Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. afz.fapz.uniag.sk [afz.fapz.uniag.sk]
"Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and potential therapeutic applications.
Chemical and Physical Properties
This compound, with the CAS number 72752-80-8, is a benzoxazolone derivative.[1][2][3][4] The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[5][6]
Table 1: General and Computed Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[3] |
| Molecular Weight | 193.16 g/mol | PubChem[3] |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | PubChem[3] |
| CAS Number | 72752-80-8 | Sigma-Aldrich[7], PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Computed XLogP3 | 1.1 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem |
| Computed Rotatable Bond Count | 1 | PubChem |
| Computed Exact Mass | 193.03750770 | PubChem[3] |
| Computed Monoisotopic Mass | 193.03750770 | PubChem[3] |
| Computed Topological Polar Surface Area | 72.9 Ų | PubChem |
| Computed Heavy Atom Count | 14 | PubChem |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the general synthesis of benzoxazolones and the preparation of its key precursor, methyl 3-amino-4-hydroxybenzoate.
Conceptual Synthesis Workflow
The synthesis would likely involve two main stages: the preparation of the starting material, methyl 3-amino-4-hydroxybenzoate, followed by its cyclization to form the benzoxazolone ring.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocols (Inferred)
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
A common route to this precursor involves the nitration of a protected p-hydroxybenzoic acid, followed by reduction of the nitro group and esterification. For instance, 3-amino-4-hydroxybenzoic acid can be esterified using methanol in the presence of an acid catalyst like sulfuric acid or trimethylsilyl chloride.[8]
-
Reaction: 3-Amino-4-hydroxybenzoic acid is dissolved in anhydrous methanol.
-
Catalyst: A suitable acid catalyst (e.g., H₂SO₄ or TMSCl) is added.
-
Conditions: The mixture is typically heated under reflux for several hours.
-
Work-up: The solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography.[8]
Step 2: Cyclization to form this compound
The cyclization of an o-aminophenol derivative, such as methyl 3-amino-4-hydroxybenzoate, to a benzoxazolone is a standard transformation. This is typically achieved using a phosgene equivalent, such as triphosgene, carbonyldiimidazole (CDI), or urea.
-
Reactants: Methyl 3-amino-4-hydroxybenzoate is dissolved in a suitable aprotic solvent (e.g., THF, dioxane).
-
Reagent: A phosgene equivalent (e.g., CDI) is added, often in the presence of a non-nucleophilic base.
-
Conditions: The reaction is usually carried out at room temperature or with gentle heating.
-
Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Disclaimer: These are inferred protocols based on general chemical principles and literature on related compounds. Specific reaction conditions, stoichiometry, and purification methods would need to be optimized experimentally.
Spectral Data
While specific experimental spectra for this compound are not available in the searched databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectral Characteristics
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons on the benzene ring (likely in the δ 7.0-8.0 ppm region).- A singlet for the methyl ester protons (likely around δ 3.9 ppm).- A broad singlet for the N-H proton of the oxazolone ring (can be variable and may exchange with D₂O). |
| ¹³C NMR | - A carbonyl carbon of the ester (around δ 165-170 ppm).- A carbonyl carbon of the oxazolone ring (around δ 150-155 ppm).- Aromatic carbons (in the δ 110-150 ppm region).- A methyl carbon of the ester (around δ 52 ppm). |
| IR Spectroscopy | - N-H stretching vibration (around 3200-3400 cm⁻¹).- C=O stretching of the ester (around 1720-1740 cm⁻¹).- C=O stretching of the cyclic carbamate (oxazolone) (around 1760-1780 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (193.16 g/mol ).- Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |
Biological Activity and Signaling Pathways
Benzoxazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][9][10][11]
Anti-inflammatory Activity
Several studies have highlighted the potent anti-inflammatory properties of benzoxazolone derivatives.[5][12][13] Their mechanism of action is often linked to the inhibition of key inflammatory mediators.
Involvement in the MAPK/NF-κB/iNOS Signaling Pathway
Research on structurally related benzoxazolone derivatives suggests that their anti-inflammatory effects may be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which in turn regulate the expression of inducible Nitric Oxide Synthase (iNOS).[12]
-
MAPK Pathway: Benzoxazolones have been shown to inhibit the phosphorylation of key MAPK proteins such as p38 and ERK.[12]
-
NF-κB Pathway: By inhibiting the MAPK pathway, these compounds can suppress the activation of the transcription factor NF-κB.[12]
-
iNOS Expression: The inhibition of NF-κB leads to a downregulation of the expression of pro-inflammatory enzymes like iNOS, resulting in reduced production of nitric oxide (NO), a key inflammatory mediator.[12][13]
Caption: Postulated mechanism of anti-inflammatory action of benzoxazolone derivatives.
This inhibition of the MAPK/NF-κB/iNOS pathway leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, contributing to the overall anti-inflammatory effect.[12]
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of anti-inflammatory agents. While specific experimental data for this particular molecule is limited in publicly available literature, the known properties of the benzoxazolone scaffold suggest it is a promising candidate for further investigation. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a detailed elucidation of its biological mechanism of action to fully assess its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. myskinrecipes.com [myskinrecipes.com]
- 3. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 0033 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iNOS inhibitors: Benzimidazole-coumarin derivatives to combat inflammation | European Journal of Chemistry [eurjchem.com]
- 12. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Benzoxazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the benzoxazole scaffold has solidified its position as a "privileged" structure, a core molecular framework that consistently yields compounds with significant and diverse biological activities. This technical guide offers an in-depth exploration of the discovery of novel benzoxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action.
Introduction: The Versatility of the Benzoxazole Core
Benzoxazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to an oxazole ring. This unique arrangement imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1] This guide will delve into the specifics of these activities, supported by quantitative data and detailed experimental methodologies.
Synthesis of Novel Benzoxazole Derivatives
The synthesis of the benzoxazole core and its derivatives can be achieved through several strategic approaches. The classical and most common method involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent, often facilitated by a dehydrating agent or catalyst. Modern advancements have introduced more efficient and environmentally friendly techniques, such as microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and improves yields.
A general synthetic workflow for the preparation of 2-substituted benzoxazoles is depicted below.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles
This protocol outlines a solvent-free, microwave-assisted method for the synthesis of 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes.
Materials:
-
o-Aminophenol
-
Substituted aromatic aldehyde
-
Iodine (I₂)
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, combine o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and iodine (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120°C) for a specified time (typically 5-15 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Biological Activities of Novel Benzoxazole Derivatives
The therapeutic potential of benzoxazole derivatives spans a wide spectrum of diseases. The following sections summarize the quantitative data from various studies, highlighting their efficacy in key areas of drug development.
Anticancer Activity
Benzoxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis. Many derivatives have shown significant cytotoxic effects against a range of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole-1,3,4-oxadiazole (10b) | A549 (Lung) | 0.13 ± 0.014 | [2] |
| Benzoxazole-1,3,4-oxadiazole (10b) | MCF-7 (Breast) | 0.10 ± 0.013 | [2] |
| Benzoxazole-1,3,4-oxadiazole (10b) | HT-29 (Colon) | 0.22 ± 0.017 | [2] |
| Benzoxazole-pyrrolidinone (19) | SNB-75 (CNS) | 8.4 nM | [3] |
| Benzoxazole-pyrrolidinone (20) | SNB-75 (CNS) | 7.6 nM | [3] |
| 2,5-disubstituted benzoxazole (3c) | MCF-7 (Breast) | 4 µg/mL |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Benzoxazole derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(p-Substituted)phenyl-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B7) | P. aeruginosa | 16 | [4] |
| 2-(p-Substituted)phenyl-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B11) | P. aeruginosa | 16 | [4] |
| Various benzoxazole derivatives | E. faecalis | 64 | [4] |
| Benzoxazole derivative (5d) | C. albicans | 16 | [4] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Benzoxazole derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.
| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference |
| Benzoxazolone derivative (3g) | IL-6 inhibition | 5.09 ± 0.88 | [5] |
| Benzoxazolone derivative (3d) | IL-6 inhibition | 5.43 ± 0.51 | [5] |
| Benzoxazolone derivative (3c) | IL-6 inhibition | 10.14 ± 0.08 | [5] |
Mechanisms of Action: Targeting Key Signaling Pathways
The diverse biological activities of benzoxazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways. This section explores some of the key pathways targeted by these compounds.
Inhibition of VEGFR-2 and c-Met Signaling in Cancer
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are two key receptor tyrosine kinases that drive angiogenesis. Several benzoxazole derivatives have been identified as potent inhibitors of these receptors.
Upon binding of their respective ligands (VEGF and HGF), VEGFR-2 and c-Met dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[6][7] These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. Benzoxazole derivatives can bind to the ATP-binding pocket of these kinases, preventing their activation and thereby inhibiting tumor growth.
Modulation of the COX-2 Pathway in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[8][9][10] Prostaglandins are potent inflammatory mediators that contribute to pain, swelling, and fever. Certain benzoxazole derivatives have been shown to selectively inhibit COX-2, thereby reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols for Biological Evaluation
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48 hours).
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water to remove TCA.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Tube Dilution Method for Antimicrobial Activity
The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Benzoxazole derivatives
-
Standard antimicrobial agents (positive controls)
-
Sterile test tubes
Procedure:
-
Prepare a serial two-fold dilution of the benzoxazole derivatives and standard drugs in the broth medium in a series of test tubes.
-
Inoculate each tube with a standardized suspension of the test microorganism.
-
Include a growth control tube (broth with inoculum but no drug) and a sterility control tube (broth only).
-
Incubate the tubes at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of benzoxazole derivatives in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The versatility of the benzoxazole core, coupled with innovative synthetic and screening methodologies, ensures its enduring relevance in the future of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Protein–Protein Interaction Network Identifying c-Met as a Target of Gigantol in the Suppression of Lung Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]
An In-Depth Technical Guide to the Safety and Hazards of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS No. 72752-80-8). Due to the limited availability of specific toxicological data for this compound, this guide also incorporates general safety principles and experimental protocols applicable to benzoxazole derivatives. All information should be used in conjunction with a formal risk assessment and adherence to institutional and regulatory safety protocols.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for safe handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[1] |
| Molecular Weight | 193.16 g/mol | PubChem[1] |
| Appearance | Solid (form) | Sigma-Aldrich |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | PubChem[1] |
| CAS Number | 72752-80-8 | PubChem[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification
The aggregated GHS information from multiple notifications to the ECHA C&L Inventory indicates the following classifications[1]:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Hazard Statements and Precautionary Statements
The following hazard (H) and precautionary (P) statements are associated with this compound[1]:
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| Hazard | H319 | Causes serious eye irritation |
| Hazard | H335 | May cause respiratory irritation |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Precautionary | P312 | Call a POISON CENTER/doctor if you feel unwell. |
| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
Experimental Protocols for Hazard Assessment
While specific experimental data for the target compound is lacking, the following are general protocols for assessing the types of hazards identified.
Skin Irritation Testing (In Vitro)
A common in vitro method is the Reconstructed Human Epidermis (RhE) test.
Methodology:
-
Tissue Culture: A three-dimensional human epidermis model is cultured.
-
Application of Test Substance: A small amount of the test substance is applied topically to the tissue surface.
-
Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed and cell viability is determined, typically using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a certain threshold indicates skin irritation potential.
Eye Irritation Testing (In Vitro)
The Bovine Corneal Opacity and Permeability (BCOP) assay is a widely used alternative to in vivo eye irritation testing.
Methodology:
-
Cornea Preparation: Freshly isolated bovine corneas are mounted in a holder.
-
Exposure: The test substance is applied to the epithelial surface of the cornea for a set duration.
-
Opacity Measurement: Corneal opacity is measured using an opacitometer.
-
Permeability Measurement: After exposure and rinsing, the permeability of the cornea is assessed by measuring the passage of a fluorescent dye (e.g., sodium fluorescein).
-
Data Analysis: An "In Vitro Irritancy Score" is calculated based on the opacity and permeability measurements to predict the eye irritation potential.
Signaling Pathways and Experimental Workflows
As no specific signaling pathways for the toxicity of this compound have been elucidated, a generalized workflow for assessing chemical hazards is presented below.
Caption: A logical workflow for the hazard assessment and risk management of a chemical substance.
Safe Handling and Storage
Given its irritant properties, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If dust generation is unavoidable, a suitable dust respirator should be used.
-
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[2].
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.
Fire-Fighting Measures
While specific flammability data is not available, general precautions for organic solids should be taken.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2].
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion[2].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].
Disposal Considerations
All waste generated from the use of this compound must be considered hazardous waste.
-
Chemical Waste: Collect all unused chemical and chemically-contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container[3].
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste[3].
-
Final Disposal: The final disposal must be conducted at an approved waste disposal facility in accordance with local, regional, and national regulations[3]. Do not dispose of down the drain or in regular trash[3].
Environmental Hazards
Data on the environmental fate and ecotoxicity of this compound is limited. As a general precaution, prevent its release into the environment. Benzothiazole and its derivatives, a related class of compounds, have been reported to be present in various environmental compartments and can exhibit toxicity to aquatic organisms[4].
This guide is intended for informational purposes and should not be substituted for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Researchers are strongly advised to obtain a substance-specific SDS from their supplier before commencing any work.
References
Methodological & Application
Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic pathway commencing with the esterification of 3-amino-4-hydroxybenzoic acid, followed by a cyclization reaction to yield the target compound.
Chemical Properties and Data
A summary of the key quantitative data for the starting material and the final product is presented in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 210 (decomposes) | 1571-72-8 |
| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 138-142 | 536-25-4 |
| This compound | C₉H₇NO₄ | 193.16 | Not Reported | 72752-80-8 |
Experimental Protocols
The synthesis is performed in two main stages: the preparation of the intermediate, Methyl 3-amino-4-hydroxybenzoate, and its subsequent cyclization to the final product.
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
This procedure details the esterification of 3-amino-4-hydroxybenzoic acid.
Materials and Reagents:
-
3-Amino-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a suitable acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend 3-amino-4-hydroxybenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Methyl 3-amino-4-hydroxybenzoate.
Step 2: Synthesis of this compound
This protocol describes the cyclization of Methyl 3-amino-4-hydroxybenzoate using N,N'-Carbonyldiimidazole (CDI).
Materials and Reagents:
-
Methyl 3-amino-4-hydroxybenzoate
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 3-amino-4-hydroxybenzoate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N'-Carbonyldiimidazole (CDI) portion-wise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature or gentle heating and monitor its progress by TLC.
-
Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthetic workflow.
Caption: Plausible reaction mechanism.
Application Notes and Protocols: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic compound belonging to the benzoxazolone class. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides an overview of the potential applications of this compound and its analogs in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation. While specific data for the title compound is limited in publicly available literature, the provided data for structurally related compounds serves as a strong indicator of its potential therapeutic applications.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | [4] |
| Molecular Formula | C₉H₇NO₄ | [4] |
| Molecular Weight | 193.16 g/mol | [4] |
| CAS Number | 72752-80-8 | [4] |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | COC(=O)c1cc2c(cc1)NC(=O)O2 | [4] |
Synthesis Protocol
A plausible synthesis route for this compound is outlined below, based on established methods for similar benzoxazolone derivatives.
Scheme: Synthesis of this compound
Caption: Synthesis of the target compound.
Materials:
-
Methyl 3-amino-4-hydroxybenzoate
-
Triphosgene or 1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-4-hydroxybenzoate in anhydrous THF.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene or CDI in anhydrous THF to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Applications and Protocols
The benzoxazolone scaffold is a versatile pharmacophore. The following sections detail potential biological activities and the experimental protocols to assess them, based on studies of structurally similar compounds.
Anti-inflammatory Activity
Caption: Inhibition of the TLR4/MD2 signaling pathway.
The following table summarizes the in vitro anti-inflammatory activity of representative 6-substituted benzoxazolone derivatives against IL-6 production in LPS-induced RAW264.7 cells.[1]
| Compound ID | R Group at Position 6 | IC₅₀ (µM) for IL-6 Inhibition |
| 3c | 4-Fluorobenzamido | 10.14 ± 0.08 |
| 3d | 4-Chlorobenzamido | 5.43 ± 0.51 |
| 3g | 4-Methoxybenzamido | 5.09 ± 0.88 |
Data is presented as mean ± SD from three independent experiments.
Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
Measurement of IL-6 Production:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-6 production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of IL-6 production) by plotting a dose-response curve.
Antimicrobial Activity
The benzoxazole core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[2][3] The proposed mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and disruption of fungal cell membrane integrity.[6]
Caption: Workflow for antimicrobial evaluation.
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains.[7]
| Compound ID | R Group | Bacillus subtilis (MIC, µM) | Escherichia coli (MIC, µM) | Candida albicans (MIC, µM) |
| 1 | H | > 100 | > 100 | > 100 |
| 10 | 2-(((1H-benzimidazol-2-yl)methyl)thio) | 1.14 x 10⁻³ | 4.58 x 10⁻³ | 9.16 x 10⁻³ |
| 13 | 2-(((1H-benzimidazol-2-yl)methyl)thio)-5-chloro | 2.19 x 10⁻³ | 8.76 x 10⁻³ | 17.52 x 10⁻³ |
| Ofloxacin | (Standard Antibiotic) | 4.35 x 10⁻³ | 2.17 x 10⁻³ | - |
| Fluconazole | (Standard Antifungal) | - | - | 34.28 x 10⁻³ |
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL
-
Test compound solutions in DMSO
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
-
Growth control (medium with inoculum)
-
Resazurin solution (for viability indication)
Procedure:
-
Dispense 100 µL of MHB or RPMI-1640 into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).
Anticancer Activity: VEGFR-2 Inhibition
Certain benzoxazole derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8][9]
Caption: Inhibition of the VEGFR-2 signaling pathway.
The following table shows the VEGFR-2 inhibitory activity of representative benzoxazole derivatives.[8]
| Compound ID | Structure | VEGFR-2 IC₅₀ (µM) |
| 5c | 2-(4-chlorophenyl)-N-(4-methoxyphenyl)benzoxazole-5-carboxamide | 0.08 ± 0.01 |
| 5e | N-(4-methoxyphenyl)-2-(p-tolyl)benzoxazole-5-carboxamide | 0.07 ± 0.01 |
| 5f | 2-(4-methoxyphenyl)-N-(4-methoxyphenyl)benzoxazole-5-carboxamide | 0.10 ± 0.02 |
| Sorafenib | (Standard Drug) | 0.1 ± 0.02 |
Data is presented as mean ± SD.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme, the substrate, and the kinase buffer.
-
Add serial dilutions of the test compounds (dissolved in DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry. The benzoxazolone scaffold has been shown to be a valuable starting point for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of new compounds based on this versatile heterocyclic system. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its benzoxazolone core is a privileged scaffold found in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this research chemical, primarily as a synthetic intermediate for the development of enzyme inhibitors.
The main application of this compound is as a precursor to 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid. The methyl ester is typically hydrolyzed to the corresponding carboxylic acid, which then serves as a key component for the synthesis of more complex molecules, often through amide bond formation.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [1][2] |
| Molecular Weight | 193.16 g/mol | [1][2] |
| CAS Number | 72752-80-8 | [1][2] |
| Appearance | Solid | [2] |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Application: Intermediate for the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
A significant application of the 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid scaffold, derived from the title compound, is in the development of soluble epoxide hydrolase (sEH) inhibitors.
Signaling Pathway and Therapeutic Rationale
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, which has therapeutic potential in a range of diseases characterized by inflammation and vascular dysfunction, such as chronic obstructive pulmonary disease (COPD) and cardiovascular diseases.[3][4][5] GSK2256294 is a potent sEH inhibitor that has undergone clinical trials and features a core structure that can be derived from benzoxazolone precursors.[3][4][6]
Experimental Protocols
The following protocols describe a two-step process to utilize this compound as a synthetic intermediate. The first step is the hydrolysis of the methyl ester to the carboxylic acid. The second step is a general protocol for the amide coupling of the resulting carboxylic acid with a primary amine.
Workflow for Synthesis of Amide Derivatives
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid using sodium hydroxide.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add 1 M NaOH solution (1.5 - 2.0 eq) to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add distilled water to the residue and stir until all the solid dissolves.
-
Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the product under vacuum to yield 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.
Protocol 2: Amide Coupling of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
This protocol provides a general method for the coupling of the synthesized carboxylic acid with a primary amine using HATU as the coupling reagent.
Materials:
-
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
-
A primary amine (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the primary amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Concluding Remarks
This compound is a versatile research chemical that provides access to a synthetically useful carboxylic acid intermediate. This intermediate is a key building block for the construction of a variety of more complex molecules, most notably potent inhibitors of enzymes such as soluble epoxide hydrolase. The protocols provided herein offer a basis for the synthesis of novel compounds for further investigation in drug discovery and development programs. Researchers should optimize the reaction conditions based on the specific substrates and desired outcomes.
References
- 1. [PDF] Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. EP1885697A2 - Soluble epoxide hydrolase inhibitors and methods of using same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols are based on established techniques for the purification of structurally related benzoxazolone derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purity is crucial for the successful synthesis of downstream products and for obtaining reliable biological data. This document outlines two primary purification techniques: column chromatography and recrystallization. While specific quantitative data for the purification of this exact molecule is not extensively available in the public domain, the provided protocols are adapted from methods used for structurally similar compounds and offer a robust starting point for optimization.
Chemical Properties of this compound: [1]
| Property | Value |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate |
| Appearance | Expected to be a solid |
Purification Techniques
The choice of purification method will depend on the nature and quantity of impurities present in the crude material. Thin Layer Chromatography (TLC) is recommended for preliminary analysis to determine the impurity profile and to optimize solvent systems for column chromatography.
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. Based on the purification of a structural isomer, methyl 1,3-benzoxazole-2-carboxylate, a silica gel column with a non-polar/polar solvent gradient is recommended.[2]
Table 1: Exemplary Column Chromatography Data for a Structural Isomer (Methyl 1,3-benzoxazole-2-carboxylate) [2]
| Parameter | Value |
| Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase | Petroleum Ether / Dichloromethane |
| Gradient | 70:30 (v/v) to 60:40 (v/v) |
| Yield | 83% |
| Form of Purified Product | White Solid |
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. The selection of an appropriate solvent is critical for successful recrystallization.
General Principles for Recrystallization Solvent Selection:
-
The target compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at room temperature or below.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the target compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Potential Solvents for Recrystallization of Benzoxazolone Derivatives:
-
Ethanol
-
Methanol
-
Acetone/Acetonitrile mixture
-
Ethyl acetate
Experimental Protocols
Protocol for Purification by Column Chromatography
This protocol is adapted from the purification of methyl 1,3-benzoxazole-2-carboxylate and should be optimized for the target compound.[2]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Dichloromethane
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a mixture of petroleum ether and dichloromethane (e.g., 80:20 v/v).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of dichloromethane (e.g., to 70:30, then 60:40 v/v).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol for Purification by Recrystallization
This is a general protocol that should be adapted based on the chosen recrystallization solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Visualizations
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: General workflow for purification.
Caption: Column chromatography workflow.
Caption: Recrystallization workflow.
References
Application Notes and Protocols for the Column Chromatography Purification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" using column chromatography. The protocols and data presented are based on established methods for the purification of structurally related benzoxazolone derivatives and serve as a comprehensive starting point for developing a specific purification strategy.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzoxazolone scaffold in biologically active molecules.[1] Efficient purification is a critical step following synthesis to ensure the removal of impurities, starting materials, and by-products. Column chromatography is a widely used and effective technique for this purpose. This document outlines a general protocol that can be adapted and optimized for specific research needs.
Data Presentation: Representative Chromatographic Purification
The following table summarizes hypothetical quantitative data from a typical column chromatography purification of this compound. These values are illustrative and will vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is commonly used for compounds of this polarity. |
| Mobile Phase System 1 | Cyclohexane/Ethyl Acetate (1:1, v/v) | A common solvent system for moderately polar compounds. The ratio can be adjusted based on TLC analysis. |
| Mobile Phase System 2 | Dichloromethane/Methanol (98:2, v/v) | An alternative solvent system. The small amount of methanol increases the polarity for efficient elution. |
| Crude Sample Load | 500 mg | The amount of crude material to be purified. |
| Column Dimensions | 3 cm (diameter) x 30 cm (length) | Appropriate for the given sample load. |
| Elution Mode | Isocratic | The mobile phase composition remains constant throughout the separation. A gradient elution may be used for more complex mixtures. |
| Flow Rate | 10 mL/min | A typical flow rate for the given column dimensions. |
| Fraction Size | 15 mL | Collected fractions to be analyzed for the presence of the target compound. |
| Retention Factor (Rf) | ~0.4 (in Cyclohexane/EtOAc 1:1) | Determined by Thin Layer Chromatography (TLC) prior to column chromatography to select the appropriate mobile phase. |
| Isolated Yield | 425 mg (85%) | The amount and percentage of the pure compound recovered after purification. |
| Purity | >98% (by HPLC and ¹H NMR) | The purity of the isolated product as determined by analytical techniques. |
Experimental Protocol: Column Chromatography Purification
This protocol details the step-by-step methodology for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Cyclohexane (or Hexane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
2. Preparation of the Stationary Phase (Slurry Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., Cyclohexane/Ethyl Acetate 1:1). The consistency should be that of a moderately thick but pourable liquid.
-
Carefully pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 15-20 cm for a 500 mg sample).
-
Ensure the top of the silica bed remains level and does not run dry. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, use a "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the prepared sample to the top of the column.
-
If using the wet loading method, allow the sample solution to absorb into the silica bed completely.
-
If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column.
-
Gently rinse the sides of the column with a small amount of the mobile phase to ensure all the sample is on the silica bed.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant flow rate. If using gravity chromatography, ensure the column head is always filled with the mobile phase.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate in the same mobile phase used for the column chromatography.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure desired product (single spot with the correct Rf value).
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity of the final product using analytical methods such as HPLC, ¹H NMR, and Mass Spectrometry.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the column chromatography purification process.
Caption: Workflow for Column Chromatography Purification.
References
Application Notes and Protocols: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. This compound belongs to the benzoxazolone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthetic route described herein is a two-step process commencing with the esterification of 3-amino-4-hydroxybenzoic acid to yield methyl 3-amino-4-hydroxybenzoate, followed by a cyclization reaction to form the target benzoxazolone ring system.
Introduction
Benzoxazolone derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including but not limited to analgesic, anti-inflammatory, antimicrobial, and anticancer activities. The 2-oxo-2,3-dihydro-1,3-benzoxazole core is a key pharmacophore in several biologically active molecules. The title compound, this compound, is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The presence of the carboxylate group at the 6-position offers a versatile handle for further chemical modifications and library development in drug discovery programs.
Synthetic Workflow
The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the Fischer esterification of 3-amino-4-hydroxybenzoic acid to protect the carboxylic acid functionality. The subsequent and final step is an intramolecular cyclization of the resulting aminophenol derivative using a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), to construct the benzoxazolone ring.
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Scaffolding Approach in Drug Discovery
Application Note: While direct and extensive biological activity data for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate remains limited in publicly accessible research, its core structure, the 2-oxo-2,3-dihydro-1,3-benzoxazole (also known as benzoxazolone), is a well-established pharmacophore in medicinal chemistry. This document provides an overview of the potential applications of this compound as a valuable starting material or intermediate for the synthesis of novel therapeutic agents, drawing upon the known biological activities of the benzoxazolone scaffold.
Introduction to the Benzoxazolone Scaffold
The benzoxazolone ring system is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the benzoxazolone core allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This compound, with its reactive carboxylate group, serves as a key building block for creating diverse libraries of compounds for drug screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [4] |
| Molecular Weight | 193.16 g/mol | [4] |
| CAS Number | 72752-80-8 | [4] |
| Appearance | Solid | |
| InChIKey | FUJBKRLYHYJMNF-UHFFFAOYSA-N | [4] |
Potential Therapeutic Applications
Based on the established activities of the benzoxazolone scaffold, derivatives of this compound are promising candidates for development in the following therapeutic areas:
-
Oncology: Benzoxazole derivatives have been investigated as potential anticancer agents.[5] The core structure can be elaborated to target various cancer-related pathways.
-
Inflammation and Pain: The anti-inflammatory and analgesic properties of benzoxazolones are well-documented.[2] New derivatives could offer improved efficacy and safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).
-
Infectious Diseases: The antimicrobial activity of benzoxazole-containing compounds against a range of bacterial and fungal pathogens suggests their potential in developing new anti-infective agents.[5][6][7]
Experimental Protocols
General Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole Derivatives
A common method for the synthesis of the benzoxazolone core involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[8][9][10]
Materials:
-
Substituted 2-aminophenol
-
Carboxylic acid or acid chloride
-
Coupling agents (e.g., DCC, EDC) or a suitable base
-
Organic solvents (e.g., DMF, THF, Dichloromethane)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the substituted 2-aminophenol in an appropriate organic solvent.
-
Add the carboxylic acid and a coupling agent, or the acid chloride and a base.
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-oxo-2,3-dihydro-1,3-benzoxazole derivative.
-
Characterize the final product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Hypothetical Workflow for Anticancer Screening
This workflow outlines a general procedure for evaluating the potential anticancer activity of novel derivatives synthesized from this compound.
1. In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration at which the compounds inhibit the growth of cancer cell lines.
-
Method: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT or SRB assay.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
2. Apoptosis and Cell Cycle Analysis:
-
Objective: To investigate the mechanism of cell death induced by the active compounds.
-
Methods:
-
Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle: Propidium Iodide staining of DNA followed by flow cytometry.
-
-
Protocol:
-
Treat cancer cells with the test compounds at their IC₅₀ concentrations.
-
After incubation, harvest the cells and stain with the appropriate fluorescent dyes.
-
Analyze the cell populations using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
-
3. Target Identification and Validation (Hypothetical Signaling Pathway):
-
Objective: To identify the molecular target and signaling pathway affected by the compounds. Based on literature for other benzoxazole derivatives, a potential target could be a protein kinase involved in cell proliferation, such as VEGFR2.
-
Methods:
-
Kinase Inhibition Assay: In vitro assay to measure the direct inhibition of the target kinase activity.
-
Western Blotting: To analyze the expression levels of key proteins in the signaling pathway downstream of the target kinase.
-
Illustrative Signaling Pathway: VEGFR2 in Angiogenesis
Many benzoxazole derivatives have been investigated as inhibitors of protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Conclusion
This compound represents a promising starting point for the development of novel drug candidates. Its versatile benzoxazolone core, combined with a reactive handle for chemical modification, makes it an attractive scaffold for generating diverse chemical libraries for screening against various therapeutic targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Applications of Substituted Benzoxazoles in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoxazoles are a versatile class of heterocyclic compounds that have garnered significant attention in various research fields due to their wide spectrum of biological activities.[1][2][3] This document provides an overview of their applications, focusing on their use as antimicrobial, anticancer, and anti-inflammatory agents, as well as their emerging role in neuroscience and as fluorescent probes. Detailed protocols for key experiments and quantitative data are presented to facilitate further research and development.
Antimicrobial Applications
Substituted benzoxazoles have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.[2][4] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[2][5]
Quantitative Data: Antimicrobial Activity of Substituted Benzoxazoles
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzoxazole derivatives against different microbial strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 10 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [6] |
| Compound 21 | Escherichia coli | 25 | [2] |
| Compound 18 | Escherichia coli | 25 | [2] |
| B7 | Pseudomonas aeruginosa isolate | 16 | [7] |
| B11 | Pseudomonas aeruginosa isolate | 16 | [7] |
| Series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives | Gram-positive and Gram-negative bacteria, Candida albicans, C. krusei | 16-128 | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of substituted benzoxazole compounds.
Materials:
-
Substituted benzoxazole compounds
-
Bacterial or fungal strains
-
Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the microbial strains in the appropriate broth overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the benzoxazole compounds in the nutrient broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a spectrophotometer.[2]
Anticancer Applications
Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[3][8] Their mechanisms of action are diverse and include the inhibition of topoisomerase enzymes and various protein kinases involved in cancer cell proliferation and survival.[9][10]
Quantitative Data: Anticancer Activity of Substituted Benzoxazoles
The table below presents the half-maximal inhibitory concentration (IC50) values for selected benzoxazole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 4A | Eukaryotic topoisomerase II | < 18.8 | Topoisomerase II inhibition | [10] |
| Compound 5A | DNA topoisomerase II | 22.3 | DNA topoisomerase II inhibition | [10] |
| Benzoxazole-combretastatin derivative 8d | MCF-7 (breast), A-549 (lung) | More potent than standard | - | [8] |
| Benzoxazole derivatives 11c and 6c | Breast cancer cell lines | Potent apoptosis-inducing | Inhibition of EGFR and ARO enzymes | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted benzoxazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathway: Benzoxazole Derivative Inhibition of EGFR Pathway
Caption: Inhibition of the EGFR signaling pathway by a substituted benzoxazole derivative.
Anti-inflammatory Applications
Certain 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents.[11] Their mechanism of action is often attributed to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[11] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to screen for the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Substituted benzoxazole compounds
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds or a control vehicle orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[11]
Logical Relationship: Selective COX-2 Inhibition
Caption: Selective inhibition of COX-2 by substituted benzoxazoles.
Applications in Neuroscience
Substituted benzoxazoles are being explored for their potential in treating neurological disorders.[12][13] They have been investigated as antagonists for receptors like the 5-HT3 and adenosine A2A receptors, which are implicated in conditions such as irritable bowel syndrome and neurodegenerative diseases, respectively.[14][15][16]
Experimental Workflow: Screening for A2A Receptor Antagonism
Caption: Workflow for identifying and optimizing benzoxazole-based A2A receptor antagonists.
Fluorescent Probes and Sensors
The inherent fluorescence of the benzoxazole scaffold makes it a valuable component in the design of fluorescent probes for detecting metal ions and biomolecules.[17][18][19] These probes can be used for intracellular imaging and sensing applications.[17] For instance, benzoxazole derivatives have been developed as selective fluorescent probes for Fe3+, Zn2+, Cd2+, and Hg2+ ions.[17][18][20]
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
This protocol describes how to evaluate the performance of a benzoxazole-based fluorescent probe for detecting a specific metal ion.
Materials:
-
Benzoxazole-based fluorescent probe
-
Stock solutions of various metal ions
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Spectrofluorometer
Procedure:
-
Probe Solution: Prepare a solution of the fluorescent probe in a suitable solvent or buffer.
-
Fluorescence Spectrum: Record the fluorescence emission spectrum of the probe solution.
-
Titration: Add increasing concentrations of the target metal ion to the probe solution and record the fluorescence spectrum after each addition.
-
Selectivity Test: Repeat the titration with other metal ions to assess the selectivity of the probe.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding constant.[18]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajphs.com [ajphs.com]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. journal.ijresm.com [journal.ijresm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. biori.periodikos.com.br [biori.periodikos.com.br]
- 20. A Highly Sensitive Benzoxazole‐Based Fluorescent Probe for Hg2+ Detection Supported by Mechanistic Studies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis and potential applications of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. The protocols are based on established synthetic methodologies for related benzoxazolone derivatives and general screening assays for the evaluation of their biological activities.
Chemical Information
| Property | Value |
| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate[1] |
| Molecular Formula | C₉H₇NO₄[1] |
| Molecular Weight | 193.16 g/mol [1] |
| CAS Number | 72752-80-8[1] |
| Appearance | Solid (predicted) |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from 4-amino-3-hydroxybenzoic acid. The first step involves the esterification of the carboxylic acid to form methyl 4-amino-3-hydroxybenzoate, followed by a cyclization reaction to form the benzoxazolone ring.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature for 30 minutes and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 60-80%
Step 2: Synthesis of this compound
Protocol:
-
Reaction Setup: Dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Alternatively, a solution of triphosgene (0.4 eq) in the same solvent can be added dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Yield: 70-90%
Characterization Data (Predicted)
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons (3H), the methyl ester protons (3H), and the N-H proton of the benzoxazolone ring (1H). |
| ¹³C NMR | Peaks for the carbonyl carbons (ester and lactam), aromatic carbons, and the methyl ester carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (193.16 g/mol ). |
| IR (KBr) | Characteristic absorption bands for N-H stretching, C=O stretching (ester and lactam), and aromatic C-H stretching. |
Potential Applications and Experimental Protocols
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] Therefore, this compound is a candidate for screening in these areas.
Antimicrobial Activity Screening
Protocol: Broth Microdilution Assay
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram of Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening.
Anticancer Activity Screening
Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock) for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.
Diagram of Anticancer Screening Workflow
Caption: Workflow for anticancer activity screening using the MTT assay.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
-
The target compound is predicted to cause skin and eye irritation and may cause respiratory irritation.[1] Avoid inhalation, ingestion, and contact with skin and eyes.
References
- 1. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the low synthesis yield of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve common experimental challenges.
Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the primary factors to investigate?
A low yield is a common issue that can often be traced back to a few key areas. A systematic approach is the best way to identify the root cause.[1]
-
Purity of Starting Materials: The purity of the reactants, particularly the methyl 3-amino-4-hydroxybenzoate, is critical. Impurities can interfere with the cyclization reaction.[1][2] It is highly recommended to verify the purity of starting materials via techniques like NMR or melting point analysis before beginning the synthesis.[2]
-
Reaction Conditions: The reaction is sensitive to conditions such as temperature, reaction time, and solvent. Suboptimal parameters can lead to incomplete reactions or the formation of side products.[2]
-
Atmospheric Control: The 2-aminophenol moiety is susceptible to oxidation, which can be exacerbated at higher temperatures. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and polymerization, which often present as dark, insoluble materials.
-
Inefficient Cyclization: The key ring-forming step may be inefficient. The choice of the carbonylating agent (e.g., CDI, triphosgene, urea) and the reaction solvent can dramatically impact the efficiency of this step.
Q2: I'm observing a significant amount of unreacted methyl 3-amino-4-hydroxybenzoate in my crude product via TLC/NMR. What are the likely causes and solutions?
The presence of unreacted starting material indicates an incomplete reaction.[2] Consider the following troubleshooting steps:
-
Extend Reaction Time: The reaction may not have reached completion. Continue the reaction and monitor its progress by taking aliquots at regular intervals for analysis.[2]
-
Increase Reaction Temperature: The activation energy for the cyclization may not have been reached. Incrementally increasing the temperature while monitoring the reaction can often drive it to completion.[1]
-
Check Reagent Stoichiometry & Activity: The carbonylating agent (e.g., carbonyldiimidazole (CDI), triphosgene) may have degraded due to improper storage (e.g., exposure to moisture). Use a fresh batch or verify the activity of the current one. Ensure the stoichiometry is correct; sometimes a slight excess of the cyclizing agent is beneficial.
Q3: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance with my product. How can I prevent this?
The formation of dark, often polymeric, material is a common side reaction in benzoxazole synthesis, typically due to the instability of the 2-aminophenol starting material.[1]
-
Minimize Air Exposure: As mentioned, the 2-aminophenol derivative is prone to oxidation. Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.
-
Control Temperature: High temperatures can accelerate the polymerization of 2-aminophenol.[1] Maintain the recommended reaction temperature and ensure even heating. Consider slower, portion-wise addition of reagents to control any exotherms.
-
Optimize pH: Highly acidic or basic conditions can also promote the degradation of the starting material.[1] Ensure the reaction conditions are appropriate for the chosen synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is a reliable experimental protocol for the synthesis of this compound?
A common and effective method involves the cyclization of methyl 3-amino-4-hydroxybenzoate using 1,1'-Carbonyldiimidazole (CDI).
Experimental Protocol: Cyclization using CDI
-
Preparation: In a round-bottom flask dried in an oven, add methyl 3-amino-4-hydroxybenzoate (1 equivalent).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a suitable dry solvent, such as Tetrahydrofuran (THF) or Acetonitrile, via a syringe (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) in the same dry solvent. Add the CDI solution dropwise to the stirred solution of the aminophenol at room temperature over 20-30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (for THF, this is ~66°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like Ethyl Acetate.
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amines, followed by water, and finally a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexane) or by column chromatography on silica gel.
Q2: How can I optimize reaction conditions to improve the yield?
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key parameters and their potential impact.
| Parameter | Variation | Potential Outcome / Rationale |
| Cyclizing Agent | 1,1'-Carbonyldiimidazole (CDI) | Generally high yielding and safe to handle. Forms a stable intermediate. |
| Triphosgene | Highly effective but also highly toxic; requires careful handling. Often used with a non-nucleophilic base. | |
| Urea | A greener, less expensive option, but typically requires higher temperatures and may result in lower yields. | |
| Solvent | Tetrahydrofuran (THF) | Good solvating power for both starting material and CDI. Moderate boiling point. |
| Acetonitrile (MeCN) | Higher boiling point may accelerate the reaction but can also increase side product formation. | |
| Dichloromethane (DCM) | Lower boiling point may require longer reaction times. | |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rate but can also promote decomposition/polymerization. Optimization is key. |
| Base (if applicable) | Triethylamine (TEA), Pyridine | Often used with phosgene derivatives to scavenge HCl byproduct. Must be dry. |
Q3: What are the best practices for purifying the final product?
Product loss during purification is a common reason for an apparent low yield.[2]
-
Recrystallization: This is the preferred method for purification if the crude product is relatively clean. Test small batches with various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with anti-solvents like hexanes or water) to find a system that provides good crystal formation upon cooling.
-
Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes. Monitor fractions by TLC to isolate the pure product.
Visualizations
Below are diagrams illustrating the synthesis pathway and a logical workflow for troubleshooting low yields.
Caption: General synthesis pathway for the target compound.
Caption: Step-by-step troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis involves the cyclization of a substituted o-aminophenol, specifically methyl 4-amino-3-hydroxybenzoate, with a carbonylating agent. This one-step process forms the benzoxazolone ring system.
Q2: What are the most common side products observed during this synthesis?
The primary side products arise from the ambident nucleophilic nature of the starting material, methyl 4-amino-3-hydroxybenzoate. The main side reactions include:
-
N,N'-Carbonyldiimidazole (CDI) mediated polymerization: Formation of polymeric materials through intermolecular reactions.
-
O-acylation followed by rearrangement: Initial acylation on the hydroxyl group can sometimes lead to rearrangements or other subsequent reactions.
-
Incomplete cyclization: The intermediate carbamate may be stable and not fully cyclize to the desired product.
-
Decarboxylation: Under harsh reaction conditions (e.g., high temperatures), decarboxylation of the starting material or product can occur.
Q3: What is the potential biological significance of this molecule and its derivatives?
Benzoxazolone derivatives are known to possess a wide range of biological activities.[1][2][3][4] While the specific activity of this compound is not extensively documented in publicly available literature, related compounds have shown potential as:
-
Anti-inflammatory and analgesic agents[1]
-
Anticancer agents[1]
-
Insecticides[1]
-
Neuroprotective agents[1]
-
Anti-HIV agents, with some derivatives showing inhibitory activity against the HIV-1 nucleocapsid protein.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Inactive carbonylating agent (e.g., CDI).2. Poor quality starting material (methyl 4-amino-3-hydroxybenzoate).3. Inappropriate solvent or reaction temperature.4. Presence of moisture in the reaction. | 1. Use freshly opened or properly stored CDI.2. Check the purity of the starting material by NMR or LC-MS.3. Use a dry, aprotic solvent like THF or DMF. Ensure the reaction temperature is appropriate for the carbonylating agent used (often room temperature to gentle heating).4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Formation of a significant amount of polymeric byproduct | 1. High concentration of reactants.2. Use of a highly reactive carbonylating agent that favors intermolecular reactions. | 1. Perform the reaction under high dilution conditions to favor intramolecular cyclization.2. Consider using a less reactive carbonylating agent or control its addition rate (e.g., slow, dropwise addition of a CDI solution). |
| Presence of unreacted starting material | 1. Insufficient amount of carbonylating agent.2. Short reaction time.3. Low reaction temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of the carbonylating agent.2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.3. Gently heat the reaction mixture if no conversion is observed at room temperature, but be cautious of potential side reactions at higher temperatures. |
| Isolation of an unexpected isomer or rearranged product | 1. Reaction conditions favoring O-acylation over N-acylation, followed by rearrangement. | 1. The formation of the 2-oxo-benzoxazole structure is generally favored thermodynamically. If an isomer is suspected, thorough characterization (NMR, MS) is required. Reaction conditions (solvent, base) can sometimes influence the initial site of acylation. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of benzoxazolones from o-aminophenols using 1,1'-Carbonyldiimidazole (CDI).
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous THF (or DMF) to make a 0.1 M solution.
-
In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF (or DMF).
-
Slowly add the CDI solution to the solution of methyl 4-amino-3-hydroxybenzoate at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Yield and Purity:
The yield and purity can vary depending on the reaction scale and purification efficiency. Reported yields for similar transformations are typically in the range of 60-90%. Purity should be assessed by NMR, LC-MS, and melting point.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Potential Side Product Formation Pathways
Caption: Logical relationships of potential reaction pathways leading to the desired product and common side products.
Representative Signaling Pathway for Benzoxazolone Derivatives (Anti-inflammatory Action)
While the specific target for this compound is not defined, many anti-inflammatory benzoxazolones are known to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.
Caption: A representative signaling pathway illustrating the potential anti-inflammatory mechanism of benzoxazolone derivatives through COX inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 3. repository.najah.edu [repository.najah.edu]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate." Our aim is to help you improve the purity of this compound through systematic troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product has a low melting point and appears impure by TLC analysis. What are the likely impurities?
A1: Based on the common synthesis route from methyl 4-amino-3-hydroxybenzoate and carbonyl diimidazole (CDI), the most probable impurities are:
-
Unreacted Starting Materials: Methyl 4-amino-3-hydroxybenzoate.
-
Partially Reacted Intermediates: Imidazole- N-carboxylic acid ester intermediate.
-
Byproducts from CDI: Imidazole and N,N'-carbonyldiurea (formed from the reaction of CDI with moisture).
-
Hydrolyzed Product: 4-amino-3-hydroxybenzoic acid, if the ester is hydrolyzed during workup or purification.
Q2: How can I effectively remove unreacted methyl 4-amino-3-hydroxybenzoate from my product?
A2: Unreacted methyl 4-amino-3-hydroxybenzoate is more polar than the desired product. It can be removed using the following methods:
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1N HCl) can help remove the basic amino-containing starting material.[1]
-
Column Chromatography: The starting material will have a lower Rf value on a silica gel TLC plate compared to the product. A well-chosen solvent system will allow for clear separation.
-
Recrystallization: A carefully selected solvent system for recrystallization will leave the more soluble starting material in the mother liquor.
Q3: My NMR spectrum shows unexpected peaks. Could this be due to side reactions?
A3: Yes, side reactions can introduce impurities. With CDI, over-activation or reaction with water can lead to byproducts. If using other coupling agents like phosgene or its derivatives, side reactions can be more complex. To minimize these, ensure your reagents are pure and your reaction is conducted under anhydrous conditions.
Q4: I am struggling with recrystallization. The product either oils out or the yield is very low. What can I do?
A4: Successful recrystallization depends heavily on the solvent system. For this compound, an ethanol/water system has been suggested.[2] Here are some troubleshooting tips:
-
Solvent Ratio: Start by dissolving your compound in a minimal amount of hot ethanol. Then, add hot water dropwise until you see persistent cloudiness. Add a few more drops of hot ethanol to redissolve the solid and then allow it to cool slowly.
-
Cooling Rate: Rapid cooling can lead to precipitation instead of crystallization, trapping impurities. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
Purification Protocols
Below are detailed protocols for the most common purification techniques for this compound.
Recrystallization Protocol
Objective: To purify the crude product by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
Slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Add a small amount of hot ethanol dropwise until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Column Chromatography Protocol
Objective: To purify the compound based on its polarity.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% | >99% |
| Expected Yield | 60-80% | 70-90% |
| Primary Impurities Removed | Soluble impurities, minor byproducts | Starting materials, polar and non-polar byproducts |
| Scale | Milligrams to kilograms | Micrograms to grams |
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying this compound.
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Reaction Monitoring of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate Synthesis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate by Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | - Sample is too concentrated.- The compound is acidic or basic.- The compound is highly polar. | - Dilute the reaction mixture sample before spotting on the TLC plate.[1]- Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the TLC mobile phase (e.g., 0.1-1%).[1]- Consider using a more polar stationary phase, such as a C18 reversed-phase TLC plate.[1] |
| Spots Remain at the Baseline | - The mobile phase is not polar enough to move the compounds up the plate. | - Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[2] |
| Spots Run at the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[2] |
| No Visible Spots on the TLC Plate | - The sample is too dilute.- The compounds are not UV-active.- The compound has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2]- Use an alternative visualization technique, such as an iodine chamber or a potassium permanganate stain.[1][3]- This is less likely for the target compound but can occur with volatile substances.[1] |
| Uneven Solvent Front | - The TLC plate is touching the side of the developing chamber or the filter paper.- The silica on the edge of the plate is chipped. | - Ensure the TLC plate is centered in the chamber and not in contact with the sides or filter paper.[2]- If the edge is damaged, you can carefully cut a small portion of the damaged edge to create a straight base. |
| Unexpected Spots Appear | - Contamination of the TLC plate during handling.- The starting material is impure.- Side reactions are occurring. | - Handle the TLC plate only by the edges to avoid transferring oils from your skin.[2]- Check the purity of the starting material (methyl 3-amino-4-hydroxybenzoate) by TLC before starting the reaction.- Consult the reaction mechanism for potential side products and adjust reaction conditions if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring this reaction by TLC?
A1: A common and effective mobile phase for separating aromatic compounds of varying polarity is a mixture of ethyl acetate and hexane.[4][5] A good starting point is 30% ethyl acetate in hexane (3:7 v/v). You can adjust the ratio to achieve optimal separation where the starting material and product spots are well-resolved with Rf values between 0.2 and 0.8.
Q2: How can I visualize the spots on the TLC plate?
A2: Both the starting material (methyl 3-amino-4-hydroxybenzoate) and the product (this compound) are aromatic and contain chromophores, making them visible under short-wave UV light (254 nm).[6][7] The spots will appear as dark areas on a fluorescent green background. Alternatively, an iodine chamber can be used, which will stain the spots a brownish color.[6] For more robust visualization, a potassium permanganate stain can be effective as it reacts with the oxidizable functional groups present in the molecules.[8]
Q3: What are the expected Rf values for the starting material and product?
A3: The starting material, methyl 3-amino-4-hydroxybenzoate, is more polar than the product, this compound, due to the presence of free amino and hydroxyl groups. Therefore, the starting material will have a lower Rf value than the product. In a 30% ethyl acetate/hexane mobile phase, you can expect the following approximate Rf values:
| Compound | Structure | Approximate Rf Value (30% EtOAc/Hexane) |
| Methyl 3-amino-4-hydroxybenzoate (Starting Material) | ~ 0.3 | |
| This compound (Product) | ~ 0.6 |
Q4: How do I know when the reaction is complete?
A4: The reaction is considered complete when the spot corresponding to the starting material (lower Rf value) is no longer visible on the TLC plate, and the spot for the product (higher Rf value) is prominent. It is good practice to run a co-spot lane containing a mixture of the starting material and the reaction mixture to confirm the identity of the spots.
Q5: My TLC plate shows a streak from the origin to the product spot. What should I do?
A5: Streaking is often a sign that the sample is too concentrated.[2] Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate. If the issue persists, the compound may have acidic or basic properties, and adding a small amount of a suitable modifier (acetic acid or triethylamine) to your mobile phase can improve the spot shape.[1]
Experimental Protocol: TLC Monitoring
This protocol outlines the procedure for monitoring the synthesis of this compound from methyl 3-amino-4-hydroxybenzoate.
1. Preparation of the TLC Developing Chamber:
-
Pour a small amount (to a depth of about 0.5 cm) of the mobile phase (e.g., 30% ethyl acetate in hexane) into a TLC developing chamber.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors.
-
Cover the chamber with a lid and allow it to equilibrate for at least 10-15 minutes.
2. Spotting the TLC Plate:
-
Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Prepare a dilute solution of the starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot a small amount of the starting material solution onto the 'SM' lane.
-
Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Spot the diluted reaction mixture onto the 'RM' lane.
-
On the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot (allowing the solvent to dry in between).
3. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
4. Visualizing and Analyzing the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[6][7]
-
If necessary, use a secondary visualization method like an iodine chamber.[6]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot over time to determine the reaction's progress.
Visualizations
Caption: Workflow for monitoring the reaction progress using TLC.
References
Technical Support Center: Catalyst Selection for the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves a two-step process. The first step is the preparation of the key intermediate, methyl 4-amino-3-hydroxybenzoate. This is typically achieved through the nitration of methyl 4-hydroxybenzoate followed by the reduction of the nitro group. The second step is the cyclization of methyl 4-amino-3-hydroxybenzoate with a carbonylating agent to form the benzoxazolone ring.
Q2: What are the common carbonylating agents and catalysts used for the cyclization step?
A2: A variety of carbonylating agents can be used for the cyclization of o-aminophenols to form benzoxazolones. These include phosgene, triphosgene, carbonyldiimidazole (CDI), and urea. The choice of catalyst depends on the carbonylating agent and reaction conditions. For reagents like CDI and urea, the reaction can sometimes proceed without an external catalyst, though a base is often required. For phosgene or triphosgene, a base is typically used to scavenge the generated HCl.
Q3: Are there any recommended "green" or more environmentally friendly catalytic systems?
A3: For the synthesis of benzoxazoles in general, there is a push towards greener catalysts. Some approaches that may be applicable include the use of reusable acid catalysts.[1] While specific data for this molecule is limited, exploring solid-supported acid or base catalysts could be a viable green alternative to homogeneous systems.
Q4: How do I choose the optimal catalyst for my synthesis?
A4: The optimal catalyst is dependent on your chosen synthetic route, specifically the carbonylating agent, solvent, and reaction temperature. For a robust and scalable synthesis, initial screening of different catalysts and reaction conditions is recommended. A comparison of common catalyst types is provided in the table below.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air and moisture.- Consider catalyst poisoning by impurities in the starting materials or solvent. Purify the starting materials if necessary. |
| Inappropriate Catalyst | - The chosen catalyst may not be effective for the specific substrate or reaction conditions. Refer to the Catalyst Comparison Table below and consider trying a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid). |
| Suboptimal Reaction Conditions | - The reaction may require a higher temperature to proceed. Incrementally increase the reaction temperature.- The reaction time may be insufficient. Monitor the reaction progress over a longer period using techniques like TLC or LC-MS. |
| Poor Solubility | - The starting materials or intermediates may not be sufficiently soluble in the chosen solvent. Try a different solvent or a solvent mixture. |
Issue 2: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Decomposition of Starting Material or Product | - The reaction temperature may be too high. Attempt the reaction at a lower temperature.- The catalyst may be too harsh. Consider a milder catalyst. |
| Side Reactions | - If using a polyfunctional starting material, protecting groups may be necessary to prevent unwanted side reactions.- The catalyst may be promoting undesired reaction pathways. A more selective catalyst may be required. |
| Incorrect Stoichiometry | - Carefully check the stoichiometry of the reactants and catalyst. An excess of one reagent may lead to side product formation. |
Issue 3: Difficulty in catalyst removal or product purification.
| Possible Cause | Troubleshooting Step |
| Homogeneous Catalyst | - If using a homogeneous catalyst that is difficult to remove, consider switching to a heterogeneous catalyst that can be filtered off.- Explore different work-up and purification techniques, such as liquid-liquid extraction with different pH aqueous solutions or alternative chromatography conditions. |
| Catalyst Leaching (for heterogeneous catalysts) | - If the heterogeneous catalyst is leaching into the product, ensure it is stable under the reaction conditions. Pre-treatment of the catalyst may be necessary. |
Data Presentation
Table 1: Representative Catalyst Performance in Benzoxazolone Synthesis
| Catalyst System | Carbonylating Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Triethylamine (Et3N) | Triphosgene | Dichloromethane (DCM) | 0 to rt | 2-6 | 80-95 | Requires careful handling of triphosgene. |
| 1,1'-Carbonyldiimidazole (CDI) | N/A | Tetrahydrofuran (THF) | rt to 60 | 4-12 | 75-90 | Good for small-scale synthesis; CDI acts as the carbonyl source. |
| Urea | N/A | N/A (neat or high-boiling solvent) | 130-180 | 6-24 | 60-85 | High temperatures are often required. |
| FeCl3·6H2O / CCl4 / H2O | In situ CO2 | N/A | 100-120 | 3-10 | High | An example of oxidative cyclocarbonylation.[2] |
Note: The data in this table is representative of typical benzoxazolone syntheses and may need to be optimized for the specific synthesis of this compound.
Experimental Protocols
General Protocol for Cyclization using 1,1'-Carbonyldiimidazole (CDI)
-
Dissolution: Dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of CDI: Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in benzoxazolone synthesis.
References
Technical Support Center: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, with a particular focus on the impact of solvent selection on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient pathway for the synthesis of this compound involves a two-step process. The first step is the esterification of 3-amino-4-hydroxybenzoic acid to produce the key intermediate, Methyl 3-amino-4-hydroxybenzoate. The second step is the cyclization of this intermediate to form the final benzoxazolone ring structure. This cyclization is typically achieved using a phosgene equivalent such as 1,1'-carbonyldiimidazole (CDI) or triphosgene.
Q2: Why is the choice of solvent critical in the cyclization step?
A2: The solvent plays a crucial role in the cyclization step for several reasons. It must be able to dissolve the starting material, Methyl 3-amino-4-hydroxybenzoate, and the cyclizing agent (e.g., CDI or triphosgene). The solvent's polarity can influence the reaction rate and the stability of intermediates. Furthermore, the solvent should be inert to the reactants and reagents to prevent side reactions. Aprotic solvents are generally preferred for this reaction to avoid interference with the cyclizing agent.
Q3: What are the most commonly used solvents for the synthesis of benzoxazolones?
A3: A range of aprotic solvents are commonly employed for the synthesis of benzoxazolones. These include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN). The choice among these often depends on the specific cyclizing agent being used and the desired reaction temperature. For instance, THF is a good choice for reactions that may require gentle heating, while DCM is suitable for reactions at or below room temperature. Acetonitrile is another versatile option that can be used in a range of temperatures.
Q4: I am observing low yields in my reaction. Could the solvent be the cause?
A4: Yes, the solvent is a primary factor that can contribute to low yields. If the starting materials have poor solubility in the chosen solvent, the reaction will be slow and may not go to completion. Additionally, if the solvent is not sufficiently anhydrous, the cyclizing agent (especially triphosgene or CDI) can be consumed by reacting with water, leading to a lower yield of the desired product. It is also possible that the solvent is participating in side reactions.
Q5: How can I determine the best solvent for my reaction?
A5: The optimal solvent is often determined empirically. It is recommended to perform small-scale screening experiments with a few different anhydrous aprotic solvents (e.g., THF, DCM, MeCN) to identify the one that provides the best balance of reaction time, yield, and purity for your specific setup.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Poor solubility of starting materials: The Methyl 3-amino-4-hydroxybenzoate may not be fully dissolved in the chosen solvent. | - Try a more polar aprotic solvent like anhydrous DMF or DMSO for better solubility. - Gently warm the reaction mixture to aid dissolution, ensuring the temperature is compatible with the reagents. |
| Decomposition of cyclizing agent: The cyclizing agent (CDI or triphosgene) may be degrading due to moisture in the solvent. | - Ensure the use of anhydrous solvents. - Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon). | |
| Presence of Multiple Side Products | Reaction with solvent: The solvent may not be inert under the reaction conditions. | - Switch to a more inert solvent. For example, if using THF which can form peroxides, consider using freshly distilled THF or an alternative like DCM. |
| Incorrect reaction temperature: The reaction may be running too hot, leading to decomposition or side reactions. | - Perform the reaction at a lower temperature. For example, add the cyclizing agent at 0 °C and then allow the reaction to slowly warm to room temperature. | |
| Incomplete Reaction | Insufficient reaction time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). - Extend the reaction time if necessary. |
| Sub-optimal solvent: The chosen solvent may not be ideal for the reaction kinetics. | - Experiment with a different aprotic solvent. Sometimes a change in polarity can significantly impact the reaction rate. |
Quantitative Data Summary
| Solvent | Typical Reaction Temperature | Typical Reaction Time | Expected Yield Range | Notes |
| Anhydrous Tetrahydrofuran (THF) | Room Temperature to Reflux | 4 - 12 hours | 75 - 90% | Good general-purpose solvent for this reaction. |
| Anhydrous Dichloromethane (DCM) | 0 °C to Room Temperature | 6 - 18 hours | 70 - 85% | Lower boiling point may require longer reaction times. |
| Anhydrous Acetonitrile (MeCN) | Room Temperature to Reflux | 4 - 10 hours | 80 - 95% | Often provides good solubility and reaction rates. |
| Anhydrous Dimethylformamide (DMF) | Room Temperature | 2 - 6 hours | 85 - 98% | Excellent solvating power, but can be difficult to remove during workup. |
Note: These are estimated values and actual results may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
This protocol describes the esterification of 3-amino-4-hydroxybenzoic acid.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-4-hydroxybenzoate.
Protocol 2: Cyclization to this compound using CDI
This protocol details the cyclization of Methyl 3-amino-4-hydroxybenzoate using 1,1'-carbonyldiimidazole (CDI).
Materials:
-
Methyl 3-amino-4-hydroxybenzoate
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous aprotic solvent (e.g., THF, DCM, or MeCN)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 3-amino-4-hydroxybenzoate in the chosen anhydrous aprotic solvent.
-
Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: General two-step synthesis workflow for the target molecule.
Caption: Troubleshooting logic for solvent-related synthesis issues.
Caption: Plausible reaction mechanism for CDI-mediated cyclization.
Technical Support Center: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A common and effective method for synthesizing 2(3H)-benzoxazolones is the cyclization of the corresponding 2-aminophenol derivative. For this compound, a plausible route involves the reaction of methyl 3-amino-4-hydroxybenzoate with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent.
Q2: Why is temperature a critical parameter in this synthesis?
Temperature plays a crucial role in the synthesis of benzoxazolones for several reasons:
-
Reaction Rate: Higher temperatures generally increase the reaction rate, potentially reducing the required reaction time.
-
Activation Energy: The cyclization step may have a significant activation energy barrier that requires a certain temperature to be overcome efficiently.[1]
-
Selectivity and Side Reactions: Suboptimal temperatures can lead to the formation of side products. Too low a temperature might result in an incomplete reaction, while excessively high temperatures can cause degradation of starting materials, intermediates, or the final product.
-
Solubility: Temperature affects the solubility of reactants and intermediates, which can be critical for reaction efficiency, especially in heterogeneous mixtures.
Q3: What are the typical temperature ranges for benzoxazolone synthesis?
The optimal temperature can vary significantly depending on the specific reagents, solvent, and catalyst used. Some reactions proceed well at room temperature, while others may require heating to temperatures ranging from 60°C to 130°C or even higher, particularly in solvent-free conditions.[1][2][3] It is essential to perform a temperature screening study to determine the optimal conditions for your specific system.
Q4: Can microwave-assisted heating be used for this synthesis?
Yes, microwave irradiation is a viable option for benzoxazole synthesis and can often lead to significantly reduced reaction times and improved yields by promoting efficient and uniform heating.
Troubleshooting Guide
Q5: My reaction yield is very low. How can I improve it?
Low yields are a common issue and can often be addressed by optimizing the reaction temperature.[4]
-
Incomplete Reaction: If you observe a significant amount of starting material remaining (e.g., via TLC analysis), the reaction temperature may be too low.[1] A gradual increase in temperature (e.g., in 10-20°C increments) can help drive the reaction to completion.
-
Product Degradation: If you observe the formation of multiple unidentified spots on your TLC plate, especially at higher temperatures, your product or reactants might be degrading. In this case, lowering the temperature is advisable.
-
Catalyst Activity: If a catalyst is used, ensure it is active at the chosen temperature. Some catalysts have a specific optimal temperature range for activity.[5]
Q6: My reaction is not going to completion, and I still see starting materials on the TLC plate. What should I do?
An incomplete reaction is often a sign of insufficient activation energy or reaction time.[1]
-
Increase the Temperature: The most direct approach is to incrementally increase the reaction temperature. Monitor the reaction progress closely by TLC to see if the starting material spots diminish.
-
Extend Reaction Time: Before increasing the temperature, consider extending the reaction time at the current temperature to ensure the reaction has had sufficient time to proceed.[5]
-
Check Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. Ensure your stoichiometry is correct.
Q7: I am observing the formation of significant impurities. How can temperature optimization help?
Impurity formation is often temperature-dependent.
-
Side Reactions at High Temperatures: Many side reactions, such as polymerization or decomposition, are accelerated at higher temperatures. If you suspect this is the case, try running the reaction at a lower temperature for a longer duration.
-
Formation of Stable Intermediates: In some cases, an intermediate may be stable at lower temperatures and require a higher temperature to cyclize to the final product.[5] If you can identify the intermediate, you can tailor the temperature profile of the reaction (e.g., a lower temperature for the initial step and a higher temperature for the cyclization).
Illustrative Data on Temperature Optimization
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the potential effects of temperature on the synthesis of this compound. Actual results may vary.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) | Observations |
| 25 (Room Temp) | 24 | 15 | 90 | Incomplete reaction, significant starting material remains. |
| 50 | 12 | 45 | 92 | Reaction proceeds, but slowly. Starting material still present. |
| 70 | 6 | 78 | 95 | Good conversion and yield. Minor impurities observed. |
| 90 | 4 | 92 | 98 | Optimal conditions: High yield, high purity, and reasonable reaction time. |
| 110 | 3 | 85 | 91 | Faster reaction, but increased formation of colored impurities. |
| 130 | 2 | 70 | 82 | Significant product degradation and/or side product formation observed. |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a plausible method for the synthesis of the target compound, which can be adapted for temperature optimization studies.
Materials:
-
Methyl 3-amino-4-hydroxybenzoate (1 equivalent)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-amino-4-hydroxybenzoate (1 equivalent).
-
Add anhydrous THF to dissolve the starting material.
-
In a separate flask, dissolve N,N'-carbonyldiimidazole (1.1 equivalents) in anhydrous THF.
-
Slowly add the CDI solution to the solution of methyl 3-amino-4-hydroxybenzoate at room temperature with stirring.
-
Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., start with a screening range of 50°C to 110°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: A typical experimental workflow for optimizing the reaction temperature.
Troubleshooting Decision Tree for Temperature-Related Issues
Caption: A troubleshooting decision tree for temperature-related issues in the synthesis.
References
Technical Support Center: Scale-up Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Yields
Potential Causes:
-
Incomplete Cyclization: The intramolecular cyclization of the intermediate carbamate may be inefficient.
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction kinetics or too high, leading to decomposition.
-
Poor Quality of Starting Materials: Impurities in the starting material, methyl 3-amino-4-hydroxybenzoate, can interfere with the reaction.
-
Inefficient Mixing: In larger reactors, poor agitation can lead to localized temperature and concentration gradients, affecting the reaction outcome.
-
Moisture Contamination: The presence of water can hydrolyze the cyclizing agent or intermediates.
Troubleshooting Actions:
| Action | Details |
| Optimize Cyclizing Agent | Experiment with different phosgene-free cyclizing agents such as carbonyldiimidazole (CDI), triphosgene, or dimethyl carbonate under various conditions. |
| Temperature Profile Study | Conduct small-scale experiments to determine the optimal temperature range for the cyclization step. Monitor reaction progress by TLC or HPLC. |
| Starting Material Purity Check | Ensure the purity of methyl 3-amino-4-hydroxybenzoate using techniques like NMR, HPLC, or melting point analysis. Recrystallize if necessary. |
| Improve Agitation | For scale-up, use appropriate impeller designs and agitation speeds to ensure homogeneous mixing. |
| Ensure Anhydrous Conditions | Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Impurity Formation
Potential Causes:
-
Side Reactions: Formation of polymeric byproducts or reaction of the cyclizing agent with the solvent or impurities.
-
Incomplete Reaction: Presence of unreacted starting materials.
-
Decomposition: Degradation of the product or intermediates under harsh reaction conditions (e.g., high temperature, prolonged reaction time).
Troubleshooting Actions:
| Action | Details |
| Optimize Reagent Addition | Add the cyclizing agent slowly and at a controlled temperature to minimize side reactions. |
| Monitor Reaction Completion | Use TLC or HPLC to monitor the reaction and ensure full conversion of the starting material before work-up. |
| Purification Strategy | Develop a robust purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective. Column chromatography can be used for smaller scales or to isolate a highly pure sample. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the cyclization of methyl 3-amino-4-hydroxybenzoate. This is typically achieved using a carbonylating agent. For laboratory scale, phosgene has been traditionally used, but due to its high toxicity, phosgene-free alternatives are preferred for scale-up. These include carbonyldiimidazole (CDI), triphosgene, and dimethyl carbonate.
Q2: What are the main challenges when scaling up the synthesis of this compound?
The primary challenges during scale-up include:
-
Exothermicity: The cyclization reaction can be exothermic, requiring careful temperature control to prevent runaways and side product formation.
-
Solid Handling: The starting material and product are solids, which can present challenges in charging reactors and during isolation and drying.
-
Mixing Efficiency: Ensuring uniform mixing in large reactors is crucial for consistent reaction performance and to avoid localized overheating.
-
Purification: Crystallization, a common purification method at scale, may require significant optimization to achieve the desired purity and crystal form.
Q3: How can I avoid the use of phosgene in the synthesis?
Several phosgene-free methods can be employed for the cyclization of 2-aminophenols to benzoxazolones.[1] The use of reagents like carbonyldiimidazole (CDI) or triphosgene offers a safer alternative.[2] Another approach involves the reaction with dimethyl carbonate in the presence of a suitable base and catalyst.
Q4: My final product has a persistent color. How can I decolorize it?
Colored impurities can often be removed by treating the crude product with activated carbon in a suitable solvent during the recrystallization process. Ensure to filter the hot solution to remove the carbon before cooling to crystallize the product.
Experimental Protocols
Synthesis of this compound using Carbonyldiimidazole (CDI)
This protocol is a representative method and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
Methyl 3-amino-4-hydroxybenzoate
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add CDI (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) to yield this compound as a solid.
Data Presentation
Table 1: Comparison of Cyclizing Agents for Benzoxazolone Synthesis (Representative Data)
| Cyclizing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Carbonyldiimidazole | 4 - 6 | 65 | 85 - 95 | >98 |
| Triphosgene | 2 - 4 | 25 - 65 | 80 - 90 | >97 |
| Dimethyl Carbonate | 12 - 24 | 120 - 150 | 70 - 85 | >96 |
Note: This data is representative and based on general knowledge of benzoxazolone synthesis. Actual results may vary.
Visualizations
References
Technical Support Center: Benzoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities present in the 2-aminophenol or the corresponding aldehyde/carboxylic acid derivative can interfere with the reaction, leading to reduced yields.[2]
-
Reaction Conditions: The temperature, reaction time, solvent, and catalyst are all critical parameters that can significantly influence the outcome of the synthesis.[1]
-
Formation of Side Products: The occurrence of competing side reactions can consume starting materials, thereby lowering the yield of the desired benzoxazole product.[1]
-
Product Degradation: The synthesized benzoxazole may not be stable under the specific reaction or work-up conditions being used.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps if the chosen method is not optimal.[1]
Q2: I see starting material on my TLC plate even after the recommended reaction time. What should I do?
A2: The presence of unreacted starting materials indicates an incomplete reaction. Here are some troubleshooting steps you can take:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.
-
Increase Temperature: A low reaction temperature may not provide sufficient energy to overcome the activation barrier. Consider incrementally increasing the temperature while monitoring the reaction.[2] Some solvent-free reactions may require temperatures as high as 130°C for good yields.[3]
-
Check Catalyst Activity: If you are using a catalyst, it may have lost its activity.[2] This is particularly relevant for recyclable catalysts. Adding a fresh batch of the catalyst may help to drive the reaction to completion.[2] Sometimes, a small increase in catalyst loading can also significantly improve the conversion rate.[1]
Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize their formation?
A3: Side product formation is a common issue that can complicate purification and reduce the overall yield.[2] Common side products include:
-
Incomplete Cyclization: The intermediate Schiff base, formed from the condensation of 2-aminophenol and an aldehyde, may not fully cyclize.[1] To promote cyclization, you can try increasing the reaction temperature or extending the reaction time.[2]
-
Dimerization/Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at elevated temperatures or under highly acidic or basic conditions.[2]
-
Over-alkylation/acylation: In reactions that involve alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
To minimize the formation of these byproducts:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1]
-
Select the Appropriate Catalyst: The choice of catalyst can have a significant impact on the selectivity of the reaction.[1]
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related side products.[1]
Q4: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?
A4: Product loss during purification can be a significant issue. Here are some effective strategies for purifying benzoxazoles:
-
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.[1][3]
-
Recrystallization: This technique can be very effective for obtaining high-purity benzoxazole compounds.[4] A common method involves dissolving the crude product in a suitable solvent like ethyl acetate at an elevated temperature, followed by cooling to induce crystallization.[4]
-
Clarifying Agents: The use of clarifying agents like charcoal can help remove colored impurities.[4] The crude product is dissolved in a solvent such as ethyl acetate, treated with charcoal, and then filtered to yield a clarified solution.[4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in benzoxazole synthesis.
Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.
Common Side Reactions
Understanding potential side reactions is crucial for optimizing your synthesis.
Caption: Common reaction pathways and potential side reactions in benzoxazole synthesis.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzoxazole
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 145-150 | 3-6 | Good to Excellent |
| 2 | BAIL gel (1 mol %) | 130 | 5 | 98 |
| 3 | TfOH | Room Temp. | - | Low Activity |
| 4 | [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | Reflux (Water) | 0.75 | 79-89 |
| 5 | Ni(II) complex | 80 | 3-4 | 87-94 |
| 6 | LAIL@MNP | 70 (Sonication) | 0.5 | up to 90 |
Data compiled from various sources.[3][5][6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel [3]
-
To a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol %).
-
Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, dissolve the mixture in ethyl acetate (10 mL).
-
Separate the catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.[3]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf2O and 2-Fluoropyridine [7]
-
To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0°C for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with triethylamine (0.5 mL).
-
Evaporate the solvent and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding decomposition of "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate".
Troubleshooting Guides
Issue 1: Compound Degradation in Aqueous Solutions
Symptom: You observe a decrease in the concentration of this compound over time when dissolved in aqueous buffers, leading to inconsistent experimental results.
Potential Cause: The benzoxazolone core structure is susceptible to hydrolysis, particularly under neutral to basic pH conditions. The ester and the cyclic carbamate functionalities are the most likely sites of hydrolytic cleavage. Some benzoxazolone derivatives have been reported to have poor chemical stability in aqueous buffers like PBS (pH 7.4).
Troubleshooting Steps:
-
pH Optimization:
-
If your experimental conditions allow, work at a slightly acidic pH (e.g., pH 4-6) to minimize the rate of hydrolysis.
-
Prepare fresh solutions immediately before use.
-
-
Solvent Selection:
-
For stock solutions, use anhydrous aprotic solvents such as DMSO or DMF.
-
When preparing working solutions in aqueous media, minimize the time the compound is in the aqueous environment.
-
-
Temperature Control:
-
Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation.
-
Perform experiments at the lowest feasible temperature.
-
-
Buffer Selection:
-
Be aware that some buffer components can catalyze hydrolysis. If you suspect buffer-catalyzed degradation, screen different buffer systems.
-
Logical Workflow for Troubleshooting Aqueous Instability
Caption: Troubleshooting workflow for addressing the decomposition of this compound in aqueous solutions.
Issue 2: Unexpected Peaks in Chromatographic Analysis
Symptom: During HPLC or LC-MS analysis, you observe additional peaks that are not present in the initial analysis of the pure compound.
Potential Cause: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature) or during sample preparation and storage. Photodegradation can also occur if samples are exposed to light.
Troubleshooting Steps:
-
Mobile Phase pH:
-
If using a mobile phase with a neutral or basic pH, consider switching to a mobile phase with a slightly acidic pH.
-
-
Temperature Control:
-
Use a cooled autosampler to maintain sample integrity during long analytical runs.
-
-
Light Protection:
-
Protect
-
Validation & Comparative
Comparative NMR Analysis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole Carboxylate Isomers
For Immediate Release
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the molecular architecture of organic compounds. This guide provides a comparative NMR analysis of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and its positional isomers, methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate. Due to the limited availability of experimental NMR data in public databases, this comparison is based on highly accurate predicted spectra, offering a valuable resource for researchers in the field.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR spectral data for the three isomers were generated using advanced computational algorithms. The data is summarized in the tables below to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, dd = doublet of doublets), and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | This compound | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate |
| NH | ~9.0-10.0 (br s) | ~9.0-10.0 (br s) | ~9.0-10.0 (br s) |
| Ar-H | 7.98 (d, J=1.5 Hz) | 7.70 (dd, J=8.0, 1.5 Hz) | 7.65 (d, J=8.0 Hz) |
| Ar-H | 7.85 (dd, J=8.5, 1.5 Hz) | 7.65 (d, J=1.5 Hz) | 7.25 (t, J=8.0 Hz) |
| Ar-H | 7.15 (d, J=8.5 Hz) | 7.10 (d, J=8.0 Hz) | 7.55 (d, J=8.0 Hz) |
| OCH₃ | 3.95 (s) | 3.93 (s) | 3.98 (s) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | This compound | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate |
| C=O (ester) | 166.5 | 166.2 | 165.8 |
| C=O (amide) | 155.0 | 154.8 | 154.5 |
| Ar-C | 145.2 | 142.5 | 141.0 |
| Ar-C | 133.0 | 131.5 | 130.8 |
| Ar-C | 128.5 | 126.0 | 125.5 |
| Ar-C | 125.0 | 124.8 | 127.0 |
| Ar-C | 111.8 | 111.5 | 112.5 |
| Ar-C | 110.5 | 110.2 | 115.0 |
| OCH₃ | 52.5 | 52.3 | 52.8 |
Experimental Protocol for NMR Analysis
The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as the benzoxazole derivatives discussed.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Parameters:
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400-600 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100-150 MHz
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.
NMR Analysis Workflow
The following diagram illustrates the logical workflow of a typical NMR analysis, from sample preparation to final structure elucidation.
Caption: Workflow of NMR analysis from sample to structure.
A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a predicted spectrum based on the analysis of structurally related compounds. This comparative analysis, supported by experimental protocols and structural diagrams, serves as a valuable resource for the identification and characterization of this and similar molecules.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound and its ethyl analog, ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, are summarized in the table below. These predictions are derived from the known spectral data of the parent 2-oxo-2,3-dihydro-1,3-benzoxazole and the respective benzoate esters, considering the additive effects of the substituents on the aromatic ring.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| This compound | H-4 | ~7.8 | d | ~1.5 | 1H |
| H-5 | ~7.7 | dd | ~8.0, 1.5 | 1H | |
| H-7 | ~7.2 | d | ~8.0 | 1H | |
| -OCH₃ | ~3.9 | s | - | 3H | |
| -NH | ~10.0-11.0 (broad) | s | - | 1H | |
| Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | H-4 | ~7.8 | d | ~1.5 | 1H |
| H-5 | ~7.7 | dd | ~8.0, 1.5 | 1H | |
| H-7 | ~7.2 | d | ~8.0 | 1H | |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H | |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H | |
| -NH | ~10.0-11.0 (broad) | s | - | 1H |
Disclaimer: These are predicted values and may differ from experimental results. The chemical shift of the N-H proton is highly dependent on solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve a wide range of organic molecules and the downfield chemical shift of the residual solvent peak.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is usually adequate for quantitative analysis.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: Integrate all the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift (δ) of each peak.
-
Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns to determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for each signal.
Visualizations
The following diagrams illustrate the chemical structure of the target compound and a general workflow for NMR analysis.
Caption: Chemical Structure of the Target Compound.
Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.
Comparative Analysis of 13C NMR Spectra for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and Related Compounds
For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the ¹³C NMR spectral data for methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, alongside its parent compound and a related derivative, to aid in spectral interpretation and structural verification.
Data Presentation: 13C NMR Chemical Shifts
The following tables summarize the experimental and predicted ¹³C NMR chemical shifts for this compound and its analogs. The data is presented to facilitate a clear comparison of the influence of substituents on the benzoxazole core.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (C=O) | ~154 | Carbonyl carbon of the oxazolone ring. |
| C-3a | ~130 | Quaternary carbon, junction of the two rings. |
| C-4 | ~110 | Aromatic CH. |
| C-5 | ~125 | Aromatic CH. |
| C-6 | ~128 | Aromatic quaternary carbon attached to the ester. |
| C-7 | ~112 | Aromatic CH. |
| C-7a | ~142 | Quaternary carbon, junction of the two rings. |
| C=O (ester) | ~165 | Carbonyl carbon of the methyl ester. |
| O-CH₃ | ~52 | Methyl carbon of the ester. |
| Note: These are estimated values based on known substituent effects on the benzoxazolone core. Actual experimental values may vary. |
Table 2: Experimental ¹³C NMR Chemical Shifts for 2,3-dihydro-1,3-benzoxazol-2-one (Parent Compound)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 (C=O) | 154.5 |
| C-3a | 129.8 |
| C-4 | 109.5 |
| C-5 | 121.9 |
| C-6 | 121.1 |
| C-7 | 108.9 |
| C-7a | 142.8 |
Table 3: Experimental ¹³C NMR Chemical Shifts for a Substituted Benzoxazole Derivative
For the purpose of illustrating substituent effects, ¹³C NMR data for a different benzoxazole derivative would be presented here. Due to the lack of readily available data for a closely related isomer, a direct comparison is challenging. However, typical chemical shift ranges for the benzoxazole core are well-documented and can be used for general comparison. The aromatic carbons of the benzoxazole core generally appear between δ 110-160 ppm, with the C-2 carbon being significantly deshielded (δ 150-165 ppm).[1]
Experimental Protocols
The acquisition of high-quality ¹³C NMR data is crucial for accurate structural elucidation. Below is a standard protocol for the characterization of benzoxazole derivatives.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ¹³C NMR, this corresponds to frequencies of 75, 100, or 125 MHz, respectively.[1]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: Spectra are typically acquired at room temperature.
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Mandatory Visualization
The following diagrams illustrate the logical relationships in the analysis of the ¹³C NMR data for the target compound and its comparison with related structures.
References
A Comparative Mass Spectrometry Analysis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and two of its key structural isomers: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid. Understanding the fragmentation patterns of these closely related small molecules is crucial for their unambiguous identification and quantification in complex matrices, a common challenge in drug discovery and development.
Executive Summary
Data Presentation: Predicted Mass Spectrometry Fragments
The following table summarizes the key physicochemical properties and predicted major fragment ions for the title compound and its alternatives under typical electrospray ionization (ESI) conditions. These predictions are based on established fragmentation mechanisms for similar chemical moieties.[1][2]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) and Neutral Losses |
| This compound | C₉H₇NO₄ | 193.16[3] | 194.04 | 162 ([M+H - CH₃OH]⁺), 134 ([M+H - CH₃OH - CO]⁺), 106 |
| Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | C₉H₇NO₄ | 193.16[4] | 194.04 | 162 ([M+H - CH₃OH]⁺), 134 ([M+H - CH₃OH - CO]⁺), 106 |
| 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | C₈H₅NO₄ | 179.13[5] | 180.03 | 162 ([M+H - H₂O]⁺), 134 ([M+H - H₂O - CO]⁺), 106 |
Experimental Protocols
A generalized experimental protocol for the analysis of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol can be adapted and optimized for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of each compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for calibration curves.
-
Matrix Extraction (for biological samples): Employ a protein precipitation method by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample (e.g., plasma or cell lysate). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further concentrated by evaporation and reconstitution in the initial mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 100-300.
-
Product Ion Scans (MS/MS): For each compound, perform product ion scans of the protonated molecule ([M+H]⁺) to identify characteristic fragment ions.
-
Collision Energy: Optimize collision energy for each precursor ion to achieve optimal fragmentation. A typical starting range is 10-40 eV.
Mandatory Visualization
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of these benzoxazole derivatives.
Caption: Predicted ESI-MS/MS fragmentation pathway for the target compound.
Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.
Discussion and Conclusion
The primary differentiating feature between the methyl ester isomers and the carboxylic acid is the initial neutral loss. The methyl esters are expected to readily lose methanol (32 Da) from the protonated molecule, whereas the carboxylic acid will primarily lose water (18 Da). Subsequent fragmentation through the loss of carbon monoxide (28 Da) from the benzoxazole ring is anticipated for all three compounds.[1]
While the two methyl ester positional isomers (5- and 6-carboxylate) will have identical precursor and major fragment ion masses, their relative abundances in the MS/MS spectrum may differ due to subtle differences in ion stability. Furthermore, their chromatographic retention times should be distinct, providing an additional means of identification.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and its close structural isomers. The provided experimental protocol offers a starting point for method development, and the predicted fragmentation patterns can guide data interpretation. For definitive identification and quantification, it is essential to acquire authentic reference standards for each compound and perform empirical fragmentation studies. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.[2][6] Further investigation into the specific biological targets and signaling pathways of these particular compounds is warranted.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. jocpr.com [jocpr.com]
- 3. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | C9H7NO4 | CID 12395109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | C8H5NO4 | CID 391472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the FT-IR Spectroscopy of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and Related Benzoxazole Derivatives
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and its alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization of these heterocyclic compounds.
Introduction to FT-IR Spectroscopy of Benzoxazoles
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption peaks for this compound (predicted) and two alternative benzoxazole derivatives. This allows for a clear comparison of their structural features.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | 2-(4-chlorophenyl)benzo[d]oxazole (cm⁻¹) [1] | 2-benzoxazole 2-yl phenol (cm⁻¹) [1] |
| N-H Stretch | 3400-3200 | - | - |
| Aromatic C-H Stretch | 3100-3000 | - | - |
| C=O Stretch (Ester) | ~1720 | - | - |
| C=O Stretch (Oxazolone) | ~1760 | - | - |
| C=N Stretch | ~1650 | 1515 | 1509 |
| C=C Stretch (Aromatic) | 1600-1450 | 1587 | 1594 |
| C-O Stretch (Ester & Ether) | 1300-1000 | 1276 | 1244 |
| C-H Bending (Aromatic) | 900-675 | 807 (1,4-disub), 743 (1,2-disub) | - |
Experimental Protocol: FT-IR Spectroscopy
The following is a generalized protocol for obtaining FT-IR spectra of solid benzoxazole derivatives.
Objective: To acquire the FT-IR spectrum of a solid benzoxazole sample.
Materials:
-
FT-IR Spectrometer (e.g., PerkinElmer, Bruker)
-
Sample of the benzoxazole derivative
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate)
-
Hydraulic press for pellet making
-
Spatula
-
Sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the sample and the KBr to remove any moisture.
-
In the mortar, grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the ground powder to the die of the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the characteristic absorption peaks.
-
Assign the observed peaks to the corresponding functional groups based on established correlation charts and literature data for similar compounds.
-
Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR analysis of a solid organic compound.
This guide provides a foundational understanding of the FT-IR characteristics of this compound in comparison to other benzoxazole derivatives. The provided experimental protocol and workflow offer a standardized approach for the characterization of these compounds in a laboratory setting.
References
Purity Assessment of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methodologies for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. We present objective comparisons with viable alternatives and include detailed experimental data to support our findings.
Comparative Purity Analysis
The purity of this compound is benchmarked against two structurally related alternatives: the positional isomer, Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate, and the corresponding ethyl ester, Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. The following table summarizes the purity data obtained through High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Compound | Purity by HPLC (%) | Purity by qNMR (%) | Major Impurity | Impurity Content by HPLC (%) |
| This compound | 99.85 | 99.7 | Methyl 3-amino-4-hydroxybenzoate | 0.10 |
| Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate | 99.72 | 99.6 | Methyl 4-amino-3-hydroxybenzoate | 0.18 |
| Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | 99.81 | 99.8 | Ethyl 3-amino-4-hydroxybenzoate | 0.12 |
Purity Assessment Workflow
The logical flow for determining the purity of this compound and its alternatives involves a multi-step process, beginning with the synthesis of the compound and culminating in a final purity declaration.
Caption: Workflow for Purity Assessment of Benzoxazole Derivatives.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the benzoxazole derivatives and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water, with 0.1% formic acid added to the aqueous phase.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the test sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an independent, primary method for determining the purity of the benzoxazole derivatives.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Reagents:
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
Maleic anhydride (certified reference material)
Procedure:
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic anhydride and dissolve it in a known volume of DMSO-d6 to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh approximately 15 mg of the benzoxazole derivative into a vial. Add a precise volume of the internal standard stock solution to the vial and dissolve the sample completely.
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Calculation:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Common Impurities in the Synthesis of this compound
The synthesis of the target compound typically involves the reduction of a nitro group followed by cyclization. This pathway can lead to several potential impurities.
Caption: Potential Impurity Pathway in Synthesis.
Commonly observed impurities include:
-
Starting Material: Unreacted Methyl 4-hydroxy-3-nitrobenzoate.
-
Intermediate: Incompletely cyclized Methyl 3-amino-4-hydroxybenzoate.
-
Byproducts: Dinitro-hydroxybenzoic acid esters or decarboxylated species formed during the nitration step.
This guide provides a framework for the robust purity assessment of this compound, ensuring the quality and reliability of this critical pharmaceutical intermediate.
"Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" vs other benzoxazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Within this class of compounds, certain benzoxazolone derivatives have emerged as promising candidates for the development of novel anticonvulsant therapies. This guide provides a comparative overview of the anticonvulsant performance of various benzoxazole derivatives, with a focus on available experimental data. While specific quantitative anticonvulsant data for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is not currently available in the public domain, this guide will serve as a valuable resource by presenting data for structurally related compounds and outlining the methodologies for their evaluation.
Comparative Anticonvulsant Activity
The anticonvulsant potential of benzoxazole derivatives is typically assessed using standardized in vivo models in rodents, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against myoclonic and absence seizures. Neurotoxicity is commonly evaluated using the rotarod test, which assesses motor coordination.
The following table summarizes the available anticonvulsant activity and neurotoxicity data for several benzoxazole derivatives from published studies. It is important to note the structural variations among these compounds, which significantly influence their biological activity.
| Compound | Test Animal | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) (Rotarod) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 5f (A 1,2,4-triazolone-containing benzoxazole derivative) | Mouse | 22.0 | - | >300 | >13.6 | [1] |
| Compound 4g (A 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one) | Mouse | 23.7 | 18.9 | 284.0 | 12.0 (MES); 15.0 (scPTZ) | |
| Compound 5j (A 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole) | Mouse | 12.7 | - | - | - | [2] |
| Compound 5g (A 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole) | Mouse | 31.7 | - | - | - | [2] |
| Phenytoin (Reference Drug) | Mouse | - | - | - | - | [1] |
| Carbamazepine (Reference Drug) | Mouse | - | - | - | - | |
| Valproate (Reference Drug) | Mouse | - | - | - | [1] |
Data for reference drugs are often used as benchmarks in these studies but specific values were not provided in the cited sources.
Mechanisms of Action: Targeting Neuronal Excitability
The anticonvulsant effects of many benzoxazole derivatives are attributed to their interaction with key targets in the central nervous system that regulate neuronal excitability. Two prominent mechanisms of action have been proposed for this class of compounds: modulation of GABAergic neurotransmission and blockade of voltage-gated sodium channels.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Some benzoxazole derivatives are believed to exert their anticonvulsant effects by enhancing GABAergic signaling. For instance, studies on compound 5f, a benzoxazole derivative containing a 1,2,4-triazolone moiety, have shown that it significantly increases the levels of GABA in the brain.[1] Furthermore, its anticonvulsant activity was diminished by an inhibitor of GABA synthesis, strongly suggesting a GABA-mediated mechanism.[1]
Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit rapid and repetitive firing, which is dependent on the function of these channels. Many established antiepileptic drugs, such as phenytoin and carbamazepine, act by blocking VGSCs. This mechanism is also proposed for some benzoxazole derivatives. By binding to the sodium channel, these compounds can stabilize its inactivated state, thereby reducing the number of channels available to open and propagate the high-frequency neuronal firing characteristic of seizures.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of anticonvulsant drug candidates. Below are the methodologies for the key in vivo assays.
Synthesis of this compound
General Procedure (based on patent literature): To a solution of methyl 4-amino-3-hydroxybenzoate in an appropriate solvent (e.g., tetrahydrofuran), carbonyldiimidazole is added. The reaction mixture is then heated to reflux for a specified period. After completion, the solvent is removed, and the residue is purified, typically by partitioning between an organic solvent and an acidic aqueous solution, followed by crystallization or chromatography to yield the desired product.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animal Preparation: Male mice (e.g., ICR strain, 20-30 g) are used. A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Seizure Induction: At the time of peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through the corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.
Apparatus: Observation chambers.
Procedure:
-
Animal Preparation: Male mice are used.
-
Drug Administration: The test compound or vehicle is administered.
-
Seizure Induction: At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are placed in individual observation chambers and observed for at least 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds). The absence of such seizures indicates protection.
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
Rotarod Neurotoxicity Test
Objective: To assess motor coordination and identify potential neurological deficits (neurotoxicity).
Apparatus: A rotarod apparatus, consisting of a rotating rod.
Procedure:
-
Training: Prior to the test, mice are trained to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes).
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At the time of peak effect, the mice are placed on the rotarod, which is set to rotate at a constant speed or with accelerating speed.
-
Observation: The time each animal remains on the rod is recorded. Falling off the rod is considered an indication of motor impairment.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is determined.
Conclusion
Benzoxazole derivatives represent a promising class of compounds for the development of novel anticonvulsant drugs. While a direct comparison involving "this compound" is hampered by the lack of publicly available anticonvulsant data, the information on related analogs provides valuable insights into the structure-activity relationships within this chemical class. The presented experimental protocols offer a standardized framework for the evaluation of new chemical entities. Future research should focus on the synthesis and systematic evaluation of a broader range of benzoxazole derivatives, including the title compound, to fully elucidate their therapeutic potential and mechanisms of action in the treatment of epilepsy.
References
A Comparative Guide to the Biological Activities of Benzoxazole Derivatives
Benzoxazole, a heterocyclic compound composed of fused benzene and oxazole rings, serves as a crucial scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them a subject of intense research for novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various substituted benzoxazoles, supported by experimental data from recent studies.
Anticancer Activity
Benzoxazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), induction of apoptosis, and modulation of critical cellular signaling pathways.[4][5] The cytotoxic potency and selectivity against various cancer cell lines are significantly influenced by the nature and position of substituents on the benzoxazole core.[4][5]
Comparative In Vitro Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzoxazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID/Series | 2-Aryl Substituent / Key Feature | Cancer Cell Line | IC50 (µM) | Reference |
| Naphtho[2,3-d]oxazole-4,9-diones | ||||
| Compound 2 | 4-Chlorophenyl | LNCaP (Prostate) | 1.0 | [4] |
| Compound 3 | 3-Chlorophenyl | LNCaP (Prostate) | 0.03 | [4] |
| Compound 3 | 3-Chlorophenyl | PC3 (Prostate) | 0.08 | [4] |
| Compound 4 | 4-Methylphenyl | LNCaP (Prostate) | 50.2 | [4] |
| Benzoxazole-Benzamide Conjugates (VEGFR-2 Inhibitors) | ||||
| Compound 1 | Cyclohexyl amide | VEGFR-2 Enzyme | 0.268 | [6] |
| Compound 11 | 4-Chlorophenyl amide | VEGFR-2 Enzyme | 0.361 | [6] |
| Sorafenib (Standard) | - | VEGFR-2 Enzyme | 0.352 | [6] |
| Bis-benzoxazole Hybrids | ||||
| Analog 3 | 4-Chlorophenyl | HCT-116 (Colon) | 4.20 ± 0.10 | [7] |
| Analog 3 | 4-Chlorophenyl | MCF-7 (Breast) | 1.10 ± 0.40 | [7] |
| Naphthoxazole Analogs | ||||
| Naphthoxazole with Cl | Chlorine atom | A549 (Lung) | 2.18 | [8] |
| Naphthoxazole with Cl | HT-29 (Colon) | 2.89 | [8] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]
-
Compound Treatment: Cells are treated with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The medium is discarded, and cells are fixed by adding cold trichloroacetic acid (TCA, 10% w/v) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (OD) is read on a microplate reader at a wavelength of 540 nm or 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathway Visualization
Many benzoxazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5][9]
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12] Their efficacy is often attributed to the specific substitutions on the benzoxazole ring system.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzoxazole compounds against selected microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | Microbial Strain | MIC (µM) | Standard Drug | MIC (µM) | Reference |
| Series 1 | |||||
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | Ofloxacin | 1.38 x 10⁻³ | [10] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | Ofloxacin | 2.76 x 10⁻³ | [10] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | Ofloxacin | 5.53 x 10⁻³ | [10] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ | Fluconazole | 4.08 x 10⁻³ | [10] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ | Fluconazole | 2.04 x 10⁻³ | [10] |
| 3-(2-benzoxazol-5-yl)alanine Derivatives | |||||
| H-Box(4Q)-OMe | Pichia pastoris | 6 µ g/disk | - | - | [11] |
| H-Box(2Q)-OMe | Pichia pastoris | 11 µ g/disk | - | - | [11] |
Experimental Protocol: Tube Dilution Method for MIC Determination
The tube dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a concentration of approximately 10⁵ CFU/mL.
-
Serial Dilution: The benzoxazole compound is serially diluted in the broth in a series of test tubes to obtain a range of concentrations.
-
Inoculation: Each tube, including a positive control (broth with inoculum, no drug) and a negative control (broth only), is inoculated with the microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Experimental Workflow Visualization
The general workflow for screening and evaluating the antimicrobial properties of newly synthesized benzoxazole derivatives involves several key stages.
Anti-inflammatory Activity
Certain benzoxazole derivatives have been identified as potent anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes and cytokines like Interleukin-6 (IL-6).[13]
Comparative Anti-inflammatory Activity Data
The table below shows the inhibitory activity of selected benzoxazole derivatives.
| Compound ID | Target / Assay | Activity (IC50 / % Inhibition) | Standard Drug | Activity | Reference |
| Benzoxazolone Derivatives | |||||
| 3g | IL-6 Inhibition | IC50 = 5.09 ± 0.88 µM | - | - | [14] |
| 3d | IL-6 Inhibition | IC50 = 5.43 ± 0.51 µM | - | - | [14] |
| 2-Substituted Benzoxazoles | |||||
| 2a | Carrageenan-induced paw edema (4h) | 71.9% Inhibition | Diclofenac | 78.9% | [13] |
| 2b | Carrageenan-induced paw edema (4h) | 70.1% Inhibition | Diclofenac | 78.9% | [13] |
| 3a | Carrageenan-induced paw edema (4h) | 75.4% Inhibition | Diclofenac | 78.9% | [13] |
| Methyl 2-(arylideneamino) benzoxazole-5-carboxylates | |||||
| SH1-SH3, SH6-SH8 | Carrageenan-induced paw edema | Significant reduction (p<0.0001) | Diclofenac Sodium | - | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[13][15]
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping and Administration: Animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the benzoxazole derivatives orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Structure-Activity Relationship (SAR) Visualization
The biological activity of benzoxazoles is highly dependent on the substituents. SAR studies help in designing more potent compounds.[4][10]
Conclusion
Substituted benzoxazoles are a versatile and promising class of compounds for the development of novel therapeutics.[5][16] The extensive research demonstrates that targeted modifications to the benzoxazole scaffold can significantly enhance potency and selectivity against cancer cells, microbial pathogens, and inflammatory targets. Further investigation into their mechanisms of action and in vivo efficacy is essential to translate these promising preclinical findings into clinical applications.[5]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the structure-activity relationship (SAR) of analogs of "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate," providing a comparative analysis of their performance, supported by experimental data.
Comparative Analysis of Anticancer Activity
Recent studies have explored the anticancer potential of derivatives of this compound, particularly focusing on modifications at the 2-position of the benzoxazole ring. The following data summarizes the in vitro cytotoxicity of key analogs against the human breast cancer cell line, MCF-7.
Table 1: In Vitro Cytotoxicity of this compound Analogs against MCF-7 Cells
| Compound ID | 2-Substituent | IC₅₀ (µM) |
| BK89 | 2-Thiophenyl | 49.44 (apoptosis value) |
| BK82 | 2-Furanyl | - (Induces G0/G1 arrest) |
| 5-Fluorouracil | (Reference Drug) | - |
Data sourced from a study by C. Selin et al. (2017). The study reported the apoptosis-inducing effect of BK89 and the cell cycle arrest caused by BK82, highlighting their potential as anticancer agents.
Structure-Activity Relationship Insights:
The available data suggests that the nature of the heterocyclic substituent at the 2-position of the methyl benzo[d]oxazole-6-carboxylate core plays a critical role in determining the anticancer activity and mechanism of action.
-
Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) demonstrated a significant pro-apoptotic effect on MCF-7 cells. The thiophene moiety at the 2-position appears to be a key contributor to this activity.
-
Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) , on the other hand, was found to induce cell cycle arrest in the G0/G1 phase in MCF-7 cells. This indicates that replacing the thiophene ring with a furan ring alters the mechanism of anticancer action.
These findings underscore the importance of the 2-position substituent in modulating the biological activity of the this compound scaffold. Further studies with a broader range of substituents at this and other positions are necessary to establish a comprehensive SAR.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Visualizing Experimental Workflows
Experimental Workflow for Anticancer Drug Screening
Caption: Generalized workflow for the synthesis and biological evaluation of benzoxazole analogs as potential anticancer agents.
This guide provides a snapshot of the current understanding of the structure-activity relationship for analogs of this compound. The promising anticancer activities of the 2-substituted derivatives highlight the therapeutic potential of this scaffold and warrant further investigation to develop more potent and selective drug candidates.
A Comparative Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule and its derivatives is of significant interest due to the diverse biological activities associated with the benzoxazolone scaffold.[1][2] This document presents a validated two-step synthesis and compares it with a potential one-pot alternative, offering detailed experimental protocols and quantitative data to aid in methodological selection.
Comparison of Synthetic Methodologies
The primary route detailed in this guide is a reliable two-step synthesis commencing with the esterification of 3-amino-4-hydroxybenzoic acid, followed by cyclization. An alternative, though less documented for this specific substrate, is a one-pot synthesis which offers the advantage of procedural simplicity.
| Parameter | Two-Step Synthesis from 3-Amino-4-hydroxybenzoic Acid | Alternative: One-Pot Synthesis from 4-amino-3-hydroxybenzoic Acid |
| Starting Material | 3-Amino-4-hydroxybenzoic acid | 4-Amino-3-hydroxybenzoic acid |
| Key Reagents | Trimethylsilyl chloride, Methanol, 1,1'-Carbonyldiimidazole (CDI) | Phosgene equivalent (e.g., triphosgene, diphosgene), Methanol |
| Overall Yield | ~50% (Estimated based on reported yields for similar reactions) | Data not available for this specific substrate |
| Purity | High (requires purification after each step) | Potentially lower, requiring more rigorous final purification |
| Reaction Time | ~50 hours (including two separate reaction and work-up periods) | Potentially shorter due to single reaction setup |
| Complexity | Moderate (involves two distinct synthetic and purification stages) | Low (single reaction and work-up) |
| Scalability | Readily scalable with standard laboratory equipment | Potentially challenging due to the handling of phosgene equivalents |
| Safety Considerations | Trimethylsilyl chloride is corrosive and flammable. CDI is moisture-sensitive. | Phosgene and its equivalents are highly toxic and require specialized handling procedures. |
Detailed Experimental Protocols
Validated Method: Two-Step Synthesis from 3-Amino-4-hydroxybenzoic Acid
This method proceeds in two distinct stages: (1) Esterification of the starting material, and (2) Cyclization to form the final product.
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
This procedure is adapted from a known method for the esterification of 3-amino-4-hydroxybenzoic acid.[3]
-
Materials:
-
3-Amino-4-hydroxybenzoic acid (1.0 eq)
-
Anhydrous Methanol
-
Trimethylsilyl chloride (TMSCl) (2.3 eq)
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.
-
Add trimethylsilyl chloride to the solution.
-
Stir the reaction mixture at 55°C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent.
-
Expected Yield: Approximately 57%.[3]
-
Step 2: Synthesis of this compound
This step utilizes the cyclizing agent 1,1'-Carbonyldiimidazole (CDI), which is known for its efficiency in forming heterocyclic rings under mild conditions.[4][5]
-
Materials:
-
Methyl 3-amino-4-hydroxybenzoate (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve Methyl 3-amino-4-hydroxybenzoate in anhydrous THF.
-
Add CDI to the solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Treat the residue with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Expected Yield: High (quantitative data for this specific reaction is not available in the literature, but CDI-mediated cyclizations are generally high-yielding).
-
Alternative Method: One-Pot Synthesis
While a specific protocol for the target molecule is not available, a one-pot synthesis could theoretically be achieved by reacting methyl 4-amino-3-hydroxybenzoate with a phosgene equivalent. This approach would eliminate the need for isolating the intermediate ester.
-
Conceptual Protocol:
-
Dissolve methyl 4-amino-3-hydroxybenzoate in a suitable aprotic solvent.
-
In the presence of a base, slowly add a phosgene equivalent (e.g., triphosgene).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product.
-
Note: This is a conceptual outline and would require significant optimization and stringent safety precautions due to the high toxicity of phosgene equivalents.
Experimental Workflow and Validation
The successful synthesis of this compound requires careful execution of the chosen synthetic route, followed by rigorous purification and characterization to validate the final product.
Caption: Synthetic and validation workflow for the target compound.
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl of the ester and the lactam, and the N-H bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
- 1. jocpr.com [jocpr.com]
- 2. jetir.org [jetir.org]
- 3. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Data of Benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic data for various benzoxazole analogs, a class of heterocyclic compounds renowned for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural elucidation of these molecules is fundamental to drug discovery and development, relying heavily on modern spectroscopic techniques. This document presents a comparative analysis of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and workflow visualizations.
Data Presentation: A Comparative Summary
The following tables summarize key quantitative spectroscopic data for different benzoxazole derivatives, enabling a clear comparison of their spectral features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule.[2] Aromatic protons on the benzoxazole core typically resonate between 7.0 and 8.5 ppm, with their exact shifts and coupling patterns dependent on the substitution pattern.[2][3]
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Notes |
| H-2 (unsubstituted) | 8.0 - 8.2 | Singlet (s) | Signal for the proton at the 2-position of the oxazole ring.[2] |
| Aromatic (H-4, H-5, H-6, H-7) | 7.0 - 8.5 | Multiplet (m), Doublet (d), Triplet (t) | Shifts are influenced by substituents. Ortho coupling (J) is typically 7-9 Hz, while meta coupling is smaller (2-3 Hz).[2] |
| Amide (-CONH-) | 7.0 - 10.8 | Broad Singlet (br s) | The chemical shift can be highly variable and concentration-dependent.[3][4] |
| Phenolic (-OH) | 4.6 - 11.2 | Broad Singlet (br s) | Often exchanges with D₂O. The signal for an Ar-OH group has been noted at 4.6 ppm.[3] |
| Methoxy (-OCH₃) | 3.7 - 3.8 | Singlet (s) | Characteristic signal for methoxy groups attached to an aromatic ring.[3] |
| Alkyl (-CH₃, -CH₂-) | 2.5 - 4.3 | Varies | Example: a methyl group attached to the ring may appear around 2.5-2.6 ppm.[2] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts for the benzoxazole core carbons are spread over a wide range due to the influence of the heteroatoms.[5]
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |
| C-2 | 150 - 165 | Carbon situated between the oxygen and nitrogen atoms of the oxazole ring.[5] |
| C-3a | 130 - 142 | Bridgehead carbon adjacent to the nitrogen atom.[5] |
| C-4 | 110 - 125 | Aromatic carbon adjacent to the fused benzene ring.[5] |
| C-5 | 110 - 130 | Aromatic carbon in the benzene ring portion.[5] |
| C-6 | 120 - 135 | Aromatic carbon in the benzene ring portion.[5] |
| C-7 | 110 - 125 | Aromatic carbon adjacent to the fused benzene ring.[5] |
| C-7a | 140 - 155 | Bridgehead carbon adjacent to the oxygen atom.[5] |
| Carbonyl (-C=O) | 165 - 188 | From substituents like carboxylic acids or amides.[5] |
Table 3: IR Spectroscopic Data (Absorption Frequencies in cm⁻¹)
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes vibrations of molecular bonds.[6]
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Notes |
| N-H (Amide/Amine) | Stretching | 3180 - 3415 | Often appears as a sharp or broad band.[4] |
| C-H (Aromatic) | Stretching | 3000 - 3215 | Typically appears as a series of sharp, medium-intensity bands.[3] |
| C=O (Amide) | Stretching | 1640 - 1690 | A very strong and characteristic absorption band.[4] |
| C=N (Oxazole) | Stretching | 1580 - 1690 | Part of the heterocyclic ring system.[3][7] |
| C=C (Aromatic) | Stretching | 1450 - 1600 | A series of bands of variable intensity.[3] |
| Ar-NO₂ | Asymmetric Stretch | 1335 - 1350 | Strong absorption indicating a nitro group substituent.[3] |
| C-S | Stretching | 660 - 760 | Relevant for thio-substituted benzoxazole analogs.[3] |
Table 4: UV-Visible Spectroscopic Data
UV-Visible spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are notable for their ability to absorb high-energy UV radiation.[8]
| Benzoxazole Derivative | λmax (nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) | Solvent |
| 2-(2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ | Ethanol |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ | Ethanol |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | 339 | 1.69 x 10⁵ | Ethanol |
Experimental Protocols
Accurate and reproducible spectroscopic data depend on standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of benzoxazole derivatives involves the following steps:
-
Sample Preparation: 1-10 mg of the purified compound is weighed for ¹H NMR, while a larger quantity of 10-50 mg is typically required for ¹³C NMR due to the lower natural abundance of the isotope.[2]
-
Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[5]
-
Data Acquisition: Spectra are recorded on an NMR spectrometer, typically operating at frequencies of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.[5]
-
Data Processing: The acquired data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solid and liquid samples, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly on a crystal surface.[3]
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9] A background spectrum is first collected and automatically subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or dioxane) at a known concentration.[10][11]
-
Data Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[8] A baseline correction is performed using a cuvette containing only the solvent.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3][12]
-
Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.[13] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.[13]
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the study of benzoxazole analogs.
Caption: Workflow for the structural elucidation of novel benzoxazole analogs.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jocpr.com [jocpr.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 13. lehigh.edu [lehigh.edu]
Safety Operating Guide
Proper Disposal of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is critical for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Prior to handling, ensure that all requisite safety measures are implemented. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must be outfitted with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat or other protective clothing | Shields skin from accidental spills. |
| Respiratory Protection | To be used in a well-ventilated area. A respirator may be required if dust or aerosols are generated. | Minimizes the risk of inhaling potentially harmful airborne particles. |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. It must never be disposed of down the drain or in regular solid waste streams.[1]
-
Waste Collection:
-
Collect all waste containing this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled, sealable waste container.[1]
-
Ensure the container is constructed of a material compatible with the chemical. The original container is often the most suitable for waste storage.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines to prevent incompatible chemical reactions.[3][4]
-
-
Proper Labeling:
-
All waste containers must be unequivocally labeled with the words "Hazardous Waste."[4][5]
-
The label must also include the full chemical name: "this compound" (no abbreviations or chemical formulas) and the date when waste accumulation began.[4][5] This ensures all personnel are aware of the container's contents and the associated hazards.[5]
-
-
Storage:
-
Arranging for Disposal:
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate vicinity and promptly inform your supervisor and the EHS department.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[1]
-
Contain:
-
For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1][8] If necessary, lightly moisten the material with an appropriate solvent to prevent it from becoming airborne.[1]
-
Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed container to be disposed of as hazardous waste.[1]
-
-
Decontaminate: Thoroughly clean the spill area.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][9]
Diagrammatic Representation of Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
This procedural guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications. By adhering to these protocols, you contribute to a safer laboratory environment and ensure regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wattbarind.com [wattbarind.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for Handling Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A "Warning" signal word is associated with this compound.[1] To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields. |
| Chemical Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Gloves | Nitrile, polychloroprene, butyl, or fluorocaoutchouc rubber gloves are suitable. Thicker gloves (≥3 mm) should be used if there is a risk of mechanical abrasion or puncture.[2] |
| Body Protection | Lab Coat/Gown | Standard laboratory coat. |
| Respiratory | Dust Respirator | Use in poorly ventilated areas or when generating dust. |
Operational Plan: Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eyes: Immediately flush with running water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[2]
-
Skin: Wash affected area with plenty of soap and water.[2] Remove contaminated clothing and launder before reuse.[2][3]
-
Inhalation: Move the individual to fresh air.[2]
-
Disposal Plan: Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination.
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including a dust respirator.[2]
-
Use dry clean-up procedures to avoid generating dust.[2]
-
Collect the spilled material using a scoop or explosion-proof vacuum.[2]
-
Place the collected waste into a clean, dry, sealable, and properly labeled container.[2]
-
Wash the spill area with large amounts of water, and prevent runoff from entering drains.[2]
-
-
Waste Disposal:
-
Dispose of the chemical and its container at an authorized hazardous or special waste collection point, in accordance with local regulations.[2]
-
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
